6-Chloropyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKACFUJNYOJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348808 | |
| Record name | 6-chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-03-3 | |
| Record name | 6-chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Chloropyrido[2,3-b]pyrazine. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound containing a pyridine ring fused to a pyrazine ring, with a chlorine substituent at the 6-position.
Chemical Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68236-03-3 | [1] |
| Molecular Formula | C₇H₄ClN₃ | [1] |
| Molecular Weight | 165.58 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 159 °C | [3] |
| Boiling Point | 286.4 °C at 760 mmHg | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), 7.67 (d, 1H, J=8Hz) | [3] |
| Mass Spec (LC-MS, ESI) | m/z 167.0 (M+1) | [3] |
| ¹³C NMR | Data not available for the specific compound. | |
| IR Spectrum | Data not available for the specific compound. |
Synthesis
A common and efficient method for the synthesis of this compound involves the condensation of 6-chloro-2,3-diaminopyridine with glyoxal.[3]
Experimental Protocol: Synthesis of this compound.[3]
Materials:
-
6-chloro-2,3-diaminopyridine (1 g, 6.96 mmol)
-
Glyoxal (40% in water, 0.84 mL, 18.1 mmol)
-
Tetrahydrofuran (THF) (15 mL)
-
Ethyl acetate (30 mL)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-chloro-2,3-diaminopyridine in THF at room temperature.
-
Add glyoxal to the solution and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Upon completion, evaporate the THF under vacuum.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic phase twice with a saturated Na₂CO₃ solution.
-
Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum to yield the product as a white solid.
Yield: Approximately 1.15 g (100%).[3]
Applications in Drug Discovery
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This compound is a key intermediate for the synthesis of these derivatives.
Kinase Inhibition
Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various kinases, playing a role in cancer and other diseases.
-
TGF-β Receptor Kinase Inhibition: Certain derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of Transforming Growth Factor-beta (TGF-β) receptor kinases, which are implicated in tumor growth and metastasis.[4]
-
EGFR Inhibition in Erlotinib-Resistant Cancers: Novel pyrido[2,3-b]pyrazines have shown efficacy against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, suggesting a potential to overcome drug resistance.[5] One such compound, 7n, exhibited IC₅₀ values of 0.09 µM and 0.15 µM against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, respectively.[5]
Antimicrobial Activity
Derivatives of the parent pyrido[2,3-b]pyrazine scaffold have demonstrated significant antifungal and antibacterial properties.
Table 3: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Organism | Activity | Value | Reference(s) |
| Compound X2 | Botrytis cinerea | EC₅₀ | 0.69 mg/L | |
| Compound X2 | Phomopsis sp. | EC₅₀ | 1.12 mg/L | |
| Compound X3 | Xanthomonas oryzae pv. oryzicola | EC₅₀ | 0.13 mg/L | |
| Derivative 1 | Staphylococcus aureus | MIC | 0.078 mg/mL | |
| Derivative 1 | Bacillus cereus | MIC | 0.078 mg/mL |
Other Therapeutic Areas
-
TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[6]
-
Human Cytomegalovirus (HCMV) Inhibition: A series of pyrido[2,3-b]pyrazine derivatives have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.[7] Compound 27 from this series showed an EC₅₀ of 0.33 µM.[7]
Experimental Protocols for Biological Assays
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)[8]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the inoculum onto the agar plates.
-
Well Preparation: Create 6 mm wells in the agar.
-
Compound Application: Add 100 µL of the test compound solution to each well. Use a standard antibiotic and solvent as positive and negative controls.
-
Incubation: Incubate plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition.
Antifungal Activity Assay (Mycelial Growth Rate Method)[9]
-
Media Preparation: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compound.
-
Inoculation: Place a mycelial plug of the test fungus in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Analysis: Measure the colony diameter at regular intervals and calculate the percentage of growth inhibition compared to a control plate without the compound.
Safety and Handling
For detailed safety information, refer to the Safety Data Sheet (SDS) for 6-chloropyrido[3,2-b]pyrazine.[8] General precautions include:
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Avoid breathing dust. Use in a well-ventilated area.
-
Store in a tightly closed container in a dry and well-ventilated place.
This document is intended for research purposes only and not for medical or consumer use.[1]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 6-Chloropyrido[3,2-b]pyrazine | 68236-03-3 | TCA23603 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
physical and chemical properties of 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with a chlorine substituent. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and biological activity. The pyrido[2,3-b]pyrazine core is a key pharmacophore in various developmental drugs, including TRPV1 antagonists for pain treatment.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and reactivity of this compound.
Physical and Chemical Properties
This compound is a white solid at room temperature.[2][3] It is stable under normal conditions and does not react with water.[4] Recommended storage is in an inert atmosphere at room temperature.[5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClN₃ | [2][4] |
| Molecular Weight | 165.58 g/mol | [2][4] |
| CAS Number | 68236-03-3 | [4] |
| Appearance | White solid | [2][3] |
| Melting Point | 159 °C (solvent: ligroin) | [2] |
| Boiling Point | 286.4 °C at 760 mmHg | [2][4] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 154.3 ± 11.5 °C | [2] |
| Refractive Index | 1.675 | [2] |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | [2] |
| XLogP3 | 1.4 | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |
| 9.0 ppm | s | - | 1H | Pyrazine-H | [2][3] |
| 8.88 ppm | s | - | 1H | Pyrazine-H | [2][3] |
| 8.36 ppm | d | 8 Hz | 1H | Pyridine-H | [2][3] |
| 7.67 ppm | d | 8 Hz | 1H | Pyridine-H | [2][3] |
| Solvent: CDCl₃ |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) data confirms the molecular weight of the compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of 6-chloro-2,3-pyridinediamine with glyoxal.[2][3]
Materials:
-
6-chloro-2,3-pyridinediamine (1 eq.)
-
Glyoxal (2.5 eq.)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6-chloro-2,3-pyridinediamine (1 g, 6.96 mmol) in THF (15 mL) at room temperature.[2][3]
-
Stir the reaction mixture at room temperature for 2 hours.[2][3]
-
Monitor the reaction progress using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
-
Upon completion, evaporate the THF under reduced pressure.[2][3]
-
Wash the organic phase twice with a saturated Na₂CO₃ solution.[2][3]
-
Evaporate the solvent under vacuum to yield the final product as a white solid.[2][3]
Yield: Approximately 1.15 g (100% theoretical yield) with a purity of 98% as determined by HPLC.[2][3]
Reactivity and Applications
This compound serves as a valuable intermediate in organic synthesis. The chlorine atom can be displaced in nucleophilic substitution reactions, and the heterocyclic core can be further functionalized.
-
Chemical Reactivity: It is a suitable substrate for dechlorination and debromination reactions.[4] The compound is generally unreactive under standard conditions but shows reactivity under reductive conditions.[4]
-
Applications in Drug Discovery: The pyrido[2,3-b]pyrazine scaffold is a key component in the development of novel therapeutics. Notably, it has been used as a replacement for the 1,8-naphthyridine core in the design of TRPV1 antagonists, leading to compounds with a significantly lower potential for the formation of reactive metabolites. This makes it a promising scaffold for developing new pain medications.
Logical Relationship of Properties
The physicochemical properties of this compound are interconnected and influence its behavior in various applications.
References
An In-Depth Technical Guide to 6-Chloropyrido[2,3-b]pyrazine (CAS Number: 68236-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound with the CAS number 68236-03-3. The document covers its chemical and physical properties, a detailed synthesis protocol, and a review of the potential biological activities associated with the broader class of pyrido[2,3-b]pyrazines. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known anticancer, antibacterial, and kinase inhibitory activities of its structural analogs. Methodologies for relevant biological assays are provided to facilitate further research and drug discovery efforts. The guide also includes visualizations of the synthesis workflow and a potential signaling pathway to aid in understanding its chemical and biological context.
Introduction
This compound is a chlorinated heterocyclic compound belonging to the pyrido[2,3-b]pyrazine family. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore that has been explored for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence and position of the chlorine atom on the pyridopyrazine ring provide a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery.
It is important to note that while the CAS number 68236-03-3 is assigned to this compound, some chemical suppliers and databases may list it under the isomeric name 6-Chloropyrido[3,2-b]pyrazine. For the purpose of this guide, all information is linked to the specified CAS number.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 68236-03-3 | [1][2][3] |
| Molecular Formula | C₇H₄ClN₃ | [1][2] |
| Molecular Weight | 165.58 g/mol | [1][2] |
| Appearance | White solid | |
| Melting Point | 159 °C | [4] |
| Boiling Point | 286.4 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation of a diaminopyridine precursor with glyoxal.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 6-chloro-2,3-diaminopyridine and glyoxal.
Materials:
-
6-chloro-2,3-diaminopyridine
-
Glyoxal (40% solution in water)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-2,3-diaminopyridine (1.0 equivalent) in THF.
-
To the stirred solution, add glyoxal (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer twice with a saturated solution of Na₂CO₃.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Characterization Data
The following characterization data has been reported for this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, J=8Hz, 1H), 7.67 (d, J=8Hz, 1H) |
| LC-MS (ESI) | m/z 167.0 (M+H)⁺ |
Potential Biological Activities and Applications in Drug Development
While specific biological activity data for this compound (CAS 68236-03-3) is not extensively reported in the literature, the broader class of pyrido[2,3-b]pyrazine derivatives has shown significant promise in various therapeutic areas. This section summarizes the potential applications based on the activity of related compounds.
Anticancer Activity
The pyrido[2,3-b]pyrazine scaffold is a recognized pharmacophore in the design of anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Antibacterial Activity
Several studies have investigated the antibacterial potential of pyrido[2,3-b]pyrazine derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5] The specific structural features of the derivatives play a crucial role in determining their antibacterial spectrum and potency.
Kinase Inhibition
The structural similarity of the pyrido[2,3-b]pyrazine core to purine has made it an attractive scaffold for the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of various kinases, including those involved in cell growth and proliferation pathways.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound. These protocols are based on standard methodologies used for evaluating similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against a specific kinase.[6]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
In a 384-well plate, add the kinase, substrate, and various concentrations of this compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Potential Signaling Pathway Inhibition
Given that pyrido[2,3-b]pyrazine derivatives are known to act as kinase inhibitors, a potential mechanism of action for their anticancer effects could be the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound (CAS 68236-03-3) is a readily synthesizable heterocyclic compound. While detailed biological studies on this specific molecule are not widely available, the broader family of pyrido[2,3-b]pyrazines demonstrates significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
Spectroscopic and Analytical Profile of 6-Chloropyrido[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the heterocyclic compound 6-Chloropyrido[2,3-b]pyrazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key analytical data and methodologies for the characterization of this molecule.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.0 | Singlet | - | H-2 or H-3 |
| 8.88 | Singlet | - | H-2 or H-3 |
| 8.36 | Doublet | 8 | H-7 or H-8 |
| 7.67 | Doublet | 8 | H-7 or H-8 |
Solvent: CDCl₃
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Ion |
| ESI | 167.0 | [M+H]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data for this compound are not explicitly published. However, the following sections describe generalized, standard protocols for the techniques used, which are applicable to heterocyclic aromatic compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and proton environments of this compound.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically employed for the analysis of heterocyclic compounds.
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H NMR: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and assess its purity.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source is a common setup for the analysis of small organic molecules.[1]
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
This stock solution is then serially diluted to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.[2]
-
The final solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
LC-MS Analysis:
-
Liquid Chromatography: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation.
-
Mass Spectrometry: The ESI source is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the compound.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the heterocyclic compound 6-Chloropyrido[2,3-b]pyrazine. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
¹H NMR Data
The ¹H NMR spectrum of this compound provides characteristic signals that are crucial for its structural elucidation. The data presented here has been compiled from documented experimental findings.[1]
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 9.0 | Singlet (s) | - |
| H-3 | 8.88 | Singlet (s) | - |
| H-7 | 8.36 | Doublet (d) | 8.0 |
| H-8 | 7.67 | Doublet (d) | 8.0 |
Solvent: CDCl₃
¹³C NMR Data
Obtaining a definitive, experimentally verified ¹³C NMR spectrum for this compound from publicly available literature has proven challenging. Therefore, the following data is a projection based on the analysis of structurally related pyrazine and pyridopyrazine derivatives. These predicted chemical shifts are valuable for initial spectral interpretation and structural confirmation.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | ~152 |
| C-3 | ~145 |
| C-4a | ~155 |
| C-6 | ~148 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~138 |
Note: These are predicted values and should be confirmed by experimental data.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar heterocyclic compounds.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[1] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for ¹H and ¹³C nuclei to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed reliably.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Logical Relationships in NMR Data
The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for this compound.
Caption: Workflow for NMR analysis of this compound.
References
Mass Spectrometry of 6-Chloropyrido[2,3-b]pyrazine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its characterization is crucial for ensuring the identity and purity of synthesized compounds. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. This guide will focus on the expected mass spectral data and provide a framework for its analysis.
Molecular Structure and Properties
Mass Spectrometric Data
The mass spectrometric analysis of this compound typically involves soft ionization techniques like Electrospray Ionization (ESI) to observe the protonated molecule.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) values observed and predicted for this compound in a typical high-resolution mass spectrometry experiment.
| Ion Description | Chemical Formula | Calculated m/z | Observed m/z |
| Protonated Molecule [M+H]⁺ | [C₇H₅ClN₃]⁺ | 166.0166 | ~167.0[2] |
| Fragment Ion [M+H-Cl]⁺ | [C₇H₅N₃]⁺ | 132.0556 | Not Available |
| Fragment Ion [M+H-HCN]⁺ | [C₆H₄ClN₂]⁺ | 139.0085 | Not Available |
Note: Observed m/z values can vary slightly based on instrumentation and experimental conditions. The observed m/z of ~167.0 corresponds to the protonated molecule of the most abundant isotopes.
Experimental Protocol: ESI-Q-TOF Mass Spectrometry
This section details a representative protocol for the analysis of this compound using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Mass Range: m/z 50 - 500
-
Acquisition Mode: MS and MS/MS (with collision-induced dissociation)
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
Data Analysis
-
Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform MS/MS analysis on the precursor ion (m/z ~166.0) to generate fragment ions.
-
Process the data using appropriate software to determine the accurate masses of the parent and fragment ions.
-
Elucidate the fragmentation pathway based on the observed neutral losses.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: Experimental workflow for MS analysis.
Proposed Fragmentation Pathway
Based on the structure of this compound, the following fragmentation pathway is proposed under positive ion ESI-MS/MS conditions.
Caption: Proposed fragmentation of this compound.
References
The Rising Therapeutic Potential of Pyrido[2,3-b]pyrazine Derivatives: A Technical Guide
For Immediate Release
[City, State] – [Date] – The heterocyclic scaffold of pyrido[2,3-b]pyrazine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, quantitative data, and experimental methodologies related to these promising compounds, tailored for researchers, scientists, and drug development professionals.
Pyrido[2,3-b]pyrazine derivatives have garnered significant attention for their potential as anticancer, antibacterial, antifungal, antiviral, and kinase-inhibiting agents. Their versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects. This guide consolidates the key findings from numerous studies to offer a comprehensive overview of the therapeutic landscape of these compounds.
Quantitative Biological Activity Data
The biological evaluation of various pyrido[2,3-b]pyrazine derivatives has yielded significant quantitative data, highlighting their potency against a range of biological targets. The following tables summarize the key findings from various studies, providing a comparative analysis of their efficacy.
Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | [1] |
| Bacillus cereus | 0.078 | [1] | |
| Escherichia coli | 0.625 | [1] | |
| Salmonella typhi | 1.25 | [1] | |
| Compounds 2-5 | Various strains | 1.5 - 5 | |
| Compound 2a | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp. | Significant Activity | [2] |
| Compound 2c | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp. | Most Significant Activity | [2] |
| Compound 2d | Escherichia coli | Noteworthy Inhibition | [2] |
| Compound 16 | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.7 mg/L (EC50) | [3] |
| Xanthomonas oryzae pv. oryzae (Xoo) | 0.5 mg/L (EC50) | [3] | |
| Compound 28 | Xanthomonas oryzae pv. oryzae (Xoo) | 1.2 mg/L (EC50) | [3] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 3.1 mg/L (EC50) | [3] |
Table 2: Antifungal Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Fungal Species | EC50 (mg/L) | Reference |
| X2 | Rhizoctonia solani | 3.15 | [4] |
| Phomopsis sp. | 1.12 | [4] | |
| Botrytis cinerea | 0.69 | [4] | |
| Sclerotinia sclerotiorum | 1.59 | [4] | |
| Magnaporthe oryzae | 0.92 | [4] |
Table 3: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7f | HCC827 (EGFR exon 19 deletion) | 0.09 | [5] |
| NCI-H1975 (EGFR L858R/T790M) | 0.89 | [5] | |
| A-549 (wild-type EGFR) | 1.10 | [5] | |
| 7g | HCC827, NCI-H1975, A-549 | Promising | [5] |
| 7h | HCC827, NCI-H1975, A-549 | Promising | [5] |
| 7n | PC9 (erlotinib-sensitive) | 0.09 | [6] |
| PC9-ER (erlotinib-resistant) | 0.15 | [6] |
Table 4: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| 27 | Human Cytomegalovirus (HCMV) | 0.33 | [7] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyrido[2,3-b]pyrazine derivatives stem from their ability to interact with various cellular targets and signaling pathways.
Kinase Inhibition
A significant area of investigation has been the role of these derivatives as kinase inhibitors. Several studies have highlighted their potential to target key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[5][8] Certain derivatives have also been identified as inhibitors of the mTOR/PI3K/Akt pathway, a critical regulator of cell growth and proliferation.[9]
Antibacterial and Antifungal Mechanisms
The antimicrobial activity of these compounds is often attributed to their ability to disrupt essential cellular processes in pathogens. For instance, some derivatives have been shown to inhibit the growth of pathogenic bacteria by targeting virulence factors such as exopolysaccharides, biofilms, and motility.[4] In fungi, certain compounds can inhibit mycelial growth, cause damage to the cell membrane, and increase intracellular reactive oxygen species (ROS) levels, ultimately leading to fungal cell death.[4]
Experimental Protocols
A fundamental aspect of advancing the research on pyrido[2,3-b]pyrazine derivatives is the standardization and understanding of the experimental methodologies employed.
General Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The synthesis of the pyrido[2,3-b]pyrazine core often involves the condensation of a 2,3-diaminopyridine moiety with a 1,2-dicarbonyl compound.[10] Further derivatization is commonly achieved through reactions such as Suzuki coupling to introduce various substituents.[5]
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is a key measure of their antibacterial efficacy. The broth microdilution method is a standard protocol for this determination.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrido[2,3-b]pyrazine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Future Directions
The compelling biological activities of pyrido[2,3-b]pyrazine derivatives underscore their potential as scaffolds for the development of novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
Mechanism of Action Elucidation: To fully understand the molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
-
Development of Derivatives with Reduced Off-Target Effects: For instance, minimizing hERG inhibition to reduce the risk of cardiotoxicity.[7]
The continued exploration of the chemical space around the pyrido[2,3-b]pyrazine core holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [medjrf.com]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 6-Chloropyrido[2,3-b]pyrazine Analogs as Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chloropyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Analogs derived from this core have shown promising activity against a range of biological targets implicated in oncology and pain management. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound analogs, with a focus on their role as kinase inhibitors in cancer and as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists in pain signaling. This document summarizes key quantitative data from structurally related compounds, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through logical diagrams to facilitate further research and drug development in this area.
Core Therapeutic Targets
The versatility of the this compound core allows for the design of potent and selective modulators of key physiological and pathological processes. Two primary areas where analogs of this scaffold have shown significant promise are oncology, through the inhibition of protein kinases, and pain management, by antagonizing the TRPV1 ion channel.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells. The pyridopyrazine scaffold is a known hinge-binding motif for various protein kinases, making it an attractive starting point for the development of targeted cancer therapies. Analogs of the closely related pyrido[2,3-b]pyrazine structure have shown particular promise in overcoming resistance to existing cancer drugs, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor erlotinib in Non-Small Cell Lung Cancer (NSCLC).
A notable study highlighted a novel pyrido[2,3-b]pyrazine analog, compound 7n , which demonstrated potent inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines.[1] This suggests that the this compound scaffold could be a valuable framework for developing next-generation kinase inhibitors that address acquired drug resistance in cancer.
TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain, particularly inflammatory and neuropathic pain.[2] Antagonism of TRPV1 is a well-validated strategy for the development of novel analgesics. Research has led to the discovery of a pyrido[2,3-b]pyrazine-based compound, compound 26 , as a potent and orally bioavailable TRPV1 antagonist.[2] This compound showed significant efficacy in preclinical models of inflammatory pain, highlighting the potential of the this compound scaffold in the development of new pain therapeutics.[2]
Quantitative Data on Therapeutic Targets
The following tables summarize the inhibitory activities of various pyrido[2,3-b]pyrazine and structurally similar analogs against their respective targets. This data provides a quantitative basis for the therapeutic potential of this class of compounds.
Table 1: Antiproliferative Activity of Pyrido[2,3-b]pyrazine Analogs in NSCLC Cell Lines
| Compound | Cell Line | Target Context | IC50 (µM) | Reference |
| 7n | PC9 | Erlotinib-Sensitive | 0.09 | [1] |
| 7n | PC9-ER | Erlotinib-Resistant | 0.15 | [1] |
Table 2: Kinase Inhibitory Activity of Structurally Related Pyrido[2,3-b][3][4]oxazine Analogs
| Compound | Target Kinase/Cell Line | IC50 (µM) | Reference |
| 7f | HCC827 (EGFR exon 19 del) | 0.09 | |
| 7f | H1975 (EGFR L858R/T790M) | 0.89 | |
| 7f | A549 (WT-EGFR) | 1.10 | |
| 7g | HCC827 (EGFR exon 19 del) | 0.12 | |
| 7g | H1975 (EGFR L858R/T790M) | 1.05 | |
| 7g | A549 (WT-EGFR) | 1.32 | |
| 7h | HCC827 (EGFR exon 19 del) | 0.15 | |
| 7h | H1975 (EGFR L858R/T790M) | 1.21 | |
| 7h | A549 (WT-EGFR) | 1.56 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the therapeutic potential of novel compounds. The following sections describe the methodologies for key experiments cited in the context of this compound analogs.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
General Procedure:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a solution of the purified recombinant kinase enzyme, a specific peptide or protein substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase buffer or DMSO.
-
Reaction Setup: In a microtiter plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines and determine the IC50 value.
General Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC9, PC9-ER) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
FLIPR-Based Calcium Assay for TRPV1 Antagonism
Objective: To measure the ability of a compound to antagonize the activation of the TRPV1 channel by monitoring changes in intracellular calcium levels.
General Procedure:
-
Cell Culture: Culture cells stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) in a suitable medium.
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., HBSS) for a specified time at 37°C.
-
Compound Incubation: Add the test compound (antagonist) at various concentrations to the wells and incubate for a short period.
-
Agonist Addition and Fluorescence Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add a known TRPV1 agonist (e.g., capsaicin) to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx through the activated TRPV1 channels. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualization of Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
Analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The available data on structurally related compounds strongly suggests potential for potent activity as both kinase inhibitors for oncology applications and as TRPV1 antagonists for the treatment of pain. The ability to overcome drug resistance, as demonstrated by certain pyrido[2,3-b]pyrazine derivatives in erlotinib-resistant NSCLC models, is a particularly compelling avenue for future research. The detailed experimental protocols and visual workflows provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting class of compounds from the laboratory to the clinic. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound analogs for these and other potential therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Framework for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the pharmaceutical sciences. Heterocyclic compounds, in particular, have emerged as a cornerstone of medicinal chemistry, offering a diverse array of structural motifs for the design of targeted therapies. Among these, the pyrido[2,3-b]pyrazine core has garnered significant attention as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the pyrido[2,3-b]pyrazine scaffold, including its synthesis, diverse biological applications, and the underlying mechanisms of action, with a focus on its potential in anticancer, antibacterial, and antiviral drug discovery.
A Scaffold of Diverse Biological Promise
The pyrido[2,3-b]pyrazine nucleus, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has proven to be a fertile ground for the development of potent and selective inhibitors of various biological targets. Its rigid, planar structure provides an ideal framework for interaction with the active sites of enzymes and receptors, while the nitrogen atoms offer opportunities for hydrogen bonding and other key intermolecular interactions. This has led to the discovery of pyrido[2,3-b]pyrazine derivatives with a wide spectrum of pharmacological activities.
Anticancer Activity
A significant body of research has focused on the development of pyrido[2,3-b]pyrazine derivatives as anticancer agents. These compounds have shown potent inhibitory activity against a range of cancer cell lines, including those resistant to existing therapies. A notable example is their efficacy against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines. For instance, certain derivatives have demonstrated impressive IC50 values, with one compound exhibiting an IC50 of 0.09 μM against the PC9 cell line and 0.15 μM against the erlotinib-resistant PC9-ER cell line.[1] This suggests their potential to overcome acquired resistance, a major challenge in cancer chemotherapy.
The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways that are dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Pyrido[2,3-b]pyrazine-based inhibitors have been shown to effectively block EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades that promote cell proliferation and survival.[2]
Furthermore, the mTOR (mammalian target of rapamycin) signaling pathway, another crucial regulator of cell growth and metabolism, has been successfully targeted by pyrido[2,3-b]pyrazine derivatives. These compounds act as ATP-competitive inhibitors of mTOR kinase, thereby disrupting the PI3K/AKT/mTOR axis, which is frequently hyperactivated in various cancers.
Antibacterial and Antiviral Activity
Beyond their anticancer potential, pyrido[2,3-b]pyrazine derivatives have also demonstrated promising activity against a range of microbial pathogens. Several studies have reported their efficacy against both Gram-positive and Gram-negative bacteria. For example, a series of derivatives were tested against various bacterial strains, with some compounds exhibiting significant minimum inhibitory concentrations (MICs). One derivative, featuring two thiocarbonyl groups, showed potent activity against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), and Escherichia coli (MIC = 0.625 mg/ml).[3][4] The proposed mechanism of antibacterial action for some derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5]
In the realm of antiviral research, novel pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[6] One promising compound exhibited an EC50 value of 0.33 μM against HCMV with low cytotoxicity, highlighting its potential as a lead for the development of new anti-herpesvirus therapies.[6]
Quantitative Biological Data
The following tables summarize the reported biological activities of representative pyrido[2,3-b]pyrazine derivatives.
Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Cell Line | Target | IC50 (μM) | Reference |
| 7n | PC9 (NSCLC) | Unknown | 0.09 | [1] |
| 7n | PC9-ER (NSCLC, Erlotinib-Resistant) | Unknown | 0.15 | [1] |
| 7f | HCC827 (NSCLC, EGFR exon 19 del) | EGFR-TK | 0.09 | [2] |
| 7f | NCI-H1975 (NSCLC, EGFR L858R/T790M) | EGFR-TK | 0.89 | [2] |
| 7f | A-549 (NSCLC, WT-EGFR) | EGFR-TK | 1.10 | [2] |
| Compound 28 | MiaPaCa-2 (Pancreatic) | RET Kinase | 0.025 | [7] |
Table 2: Antibacterial and Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Organism/Virus | Assay | Value | Reference |
| Compound with two thiocarbonyl groups | Staphylococcus aureus | MIC | 0.078 mg/ml | [3][4] |
| Compound with two thiocarbonyl groups | Bacillus cereus | MIC | 0.078 mg/ml | [3][4] |
| Compound with two thiocarbonyl groups | Escherichia coli | MIC | 0.625 mg/ml | [3][4] |
| Compound 27 | Human Cytomegalovirus (HCMV) | EC50 | 0.33 μM | [6] |
| Compound 16 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 0.5 mg/L | [8] |
| Compound 16 | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 1.7 mg/L | [8] |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the drug discovery process involving the pyrido[2,3-b]pyrazine scaffold, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchhub.com [researchhub.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Starting Materials for Kinase Inhibitor Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core starting materials and synthetic strategies employed in the development of small molecule kinase inhibitors. Dysregulation of protein kinases is a fundamental mechanism in many diseases, most notably cancer, making them a primary focus of drug discovery efforts. This document details the synthesis of key kinase inhibitor scaffolds and provides insights into the signaling pathways they target. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for cited syntheses are provided. Visualizations of signaling pathways and experimental workflows are presented using Graphviz diagrams to facilitate understanding of complex biological and chemical processes.
Privileged Scaffolds in Kinase Inhibitor Design
In the realm of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. For kinase inhibitors, these scaffolds often mimic the hinge-binding region of the ATP-binding pocket, a conserved feature across the kinome. The strategic selection and modification of these core structures are pivotal in developing potent and selective inhibitors.
Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the design of numerous kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site.[1] Its structural similarity to the adenine base of ATP makes it an ideal starting point for competitive inhibitors.
Pyrazole Derivatives
The pyrazole ring is another prominent privileged structure in kinase inhibitor design, valued for its synthetic accessibility and favorable drug-like properties.[2] Several FDA-approved kinase inhibitors incorporate a pyrazole core, demonstrating its clinical significance.[2]
Synthesis of Key Kinase Inhibitors: Starting Materials and Protocols
This section details the synthetic routes for several clinically important kinase inhibitors, focusing on the initial starting materials and providing step-by-step experimental protocols.
EGFR Inhibitors: The 4-Anilinoquinazoline Core
Derivatives of 4-anilinoquinazoline are a major class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] Gefitinib and Erlotinib are prominent examples.
This synthesis commences with 6,7-dimethoxy-3H-quinazolin-4-one. The process involves chlorination followed by a nucleophilic aromatic substitution.[6]
-
Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one.
-
A suspension of 6,7-dimethoxy-3H-quinazolin-4-one in thionyl chloride is refluxed.
-
The excess thionyl chloride is removed by distillation to yield 4-chloro-6,7-dimethoxyquinazoline.
-
-
Step 2: Synthesis of Gefitinib.
-
A solution of 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol is stirred at room temperature.[6]
-
The resulting precipitate is filtered and washed to give Gefitinib.
-
The synthesis of Erlotinib typically starts from 3,4-dihydroxy benzoic acid.[2][7]
-
Step 1: O-alkylation of 3,4-dihydroxy benzoic acid.
-
3,4-dihydroxy benzoic acid is reacted with 1-chloro-2-methoxyethane in DMF.[2]
-
-
Step 2: Nitration.
-
The product from the previous step is nitrated using nitric acid in acetic acid.[7]
-
-
Step 3: Reduction of the nitro group.
-
The nitro group is reduced to an amine using a reducing agent such as ammonium formate with a palladium/charcoal catalyst.[2]
-
-
Step 4: Cyclization.
-
The resulting amine is cyclized with formamide and ammonium formate to form the quinazolone ring.[2]
-
-
Step 5: Chlorination.
-
The quinazolone is chlorinated using oxalyl chloride.[2]
-
-
Step 6: Final assembly.
-
The chlorinated intermediate is reacted with 3-ethynylaniline in an aqueous medium under acidic conditions to yield Erlotinib hydrochloride.[2]
-
BCR-Abl Inhibitors: Imatinib and Dasatinib
Chronic Myeloid Leukemia (CML) is often driven by the BCR-Abl fusion protein. Imatinib (Gleevec) was a groundbreaking therapy targeting this kinase.
A common synthetic route for Imatinib involves a key C-N coupling reaction.[8]
-
Step 1: Synthesis of the pyrimidine intermediate.
-
3-dimethylamino-1-(3-pyridyl)-2-propen-1-one is reacted with 2-methyl-5-nitrophenylguanidine nitrate to form the pyrimidine ring.[9]
-
-
Step 2: Reduction of the nitro group.
-
The nitro group on the pyrimidine intermediate is reduced to an amine.[9]
-
-
Step 3: Amidation.
-
The resulting amine is amidated with 4-(chloromethyl)benzoyl chloride.[9]
-
-
Step 4: Final coupling.
-
The product from the amidation step undergoes a substitution reaction with 1-methylpiperazine to yield Imatinib.[9]
-
The synthesis of Dasatinib can be achieved via several routes, often starting from 2-chlorothiazole.
-
Step 1: Formation of the thiazole carboxamide.
-
The lithium anion of 2-chlorothiazole is condensed with 2-chloro-6-methylphenyl isocyanate.
-
-
Step 2: Coupling with the pyrimidine moiety.
-
The resulting anilide is reacted with 4-amino-6-chloro-2-methylpyrimidine.
-
-
Step 3: Final assembly.
-
The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to furnish Dasatinib.[1]
-
VEGFR Inhibitors: Sunitinib and Sorafenib
Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
A common synthesis of Sunitinib involves the condensation of 5-fluoro-2-oxindole with a substituted pyrrole.[10]
-
Step 1: Preparation of the pyrrole intermediate.
-
The synthesis starts from commercially available materials like ethyl acetoacetate to construct the 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide core.[11]
-
-
Step 2: Condensation.
-
The pyrrole intermediate is then condensed with 5-fluoro-2-oxindole in the presence of a base like pyrrolidine to yield Sunitinib.[12]
-
The synthesis of Sorafenib often begins with picolinic acid.[13][14]
-
Step 1: Preparation of 4-chloro-N-methylpicolinamide.
-
Picolinic acid is converted to its acid chloride and then reacted with methylamine.[14]
-
-
Step 2: Etherification.
-
The product is then reacted with 4-aminophenol.[14]
-
-
Step 3: Urea formation.
-
The resulting amine is condensed with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage and complete the synthesis of Sorafenib.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesized kinase inhibitors, including reaction yields and biological activity.
| Kinase Inhibitor | Target Kinase(s) | Starting Material | Overall Yield (%) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 6,7-dimethoxy-3H-quinazolin-4-one | 10-36 | Varies by cell line | [4][15] |
| Erlotinib | EGFR | 3,4-dihydroxy benzoic acid | 44-51 | 2 | [2][7] |
| Imatinib | BCR-Abl, c-Kit, PDGFR | 3-acetylpyridine, 2-methyl-5-nitroaniline | ~50 | 100-1000 | [9] |
| Dasatinib | BCR-Abl, Src family | 2-chlorothiazole | 59-68 | <1 | [16][17] |
| Sunitinib | VEGFR, PDGFR, c-Kit | Ethyl acetoacetate, 4-fluoroaniline | 40-67.3 | 2-80 | [10][11] |
| Sorafenib | VEGFR, PDGFR, Raf | Picolinic acid | 56 | 6-90 | [13] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for elucidating mechanisms of action and resistance. The following diagrams, generated using the DOT language, illustrate these complex networks.
EGFR Signaling Pathway
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 14. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 15. ukm.my [ukm.my]
- 16. vixra.org [vixra.org]
- 17. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
6-Chloropyrido[2,3-b]pyrazine: A Promising Scaffold for Novel Antifungal Agent Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential of 6-Chloropyrido[2,3-b]pyrazine as a versatile starting material for the development of a new generation of antifungal compounds. Recent studies have highlighted that derivatives of the pyrido[2,3-b]pyrazine core exhibit potent antifungal activity, particularly against plant pathogenic fungi, suggesting a promising avenue for both agricultural and clinical antifungal research. This document provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying structure-activity relationships to guide further discovery and development efforts.
Antifungal Activity of Pyrido[2,3-b]pyrazine Derivatives
Research into the functionalization of the pyrido[2,3-b]pyrazine core has led to the identification of derivatives with significant antifungal properties. Notably, a key derivative, designated as compound X2 , has demonstrated broad-spectrum activity against several economically important plant pathogenic fungi. The activity of this compound is significantly superior to that of established antifungal agents like fluopyram and azoxystrobin, highlighting the potential of this chemical class.
Quantitative Antifungal Data
The in vitro efficacy of pyrido[2,3-b]pyrazine derivative X2 was evaluated against a panel of five plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values are summarized in the table below, alongside data for commercial fungicides for comparison.[1]
| Compound | Rhizoctonia solani | Phomopsis sp. | Botrytis cinerea | Sclerotinia sclerotiorum | Magnaporthe oryzae |
| X2 | 3.15 | 1.12 | 0.69 | 1.59 | 0.92 |
| Fluopyram | 192.29 | 93.12 | 42.23 | 91.19 | 125.77 |
| Azoxystrobin | 80.14 | 25.14 | 19.64 | 36.81 | 59.51 |
| All EC₅₀ values are in mg/L.[1] |
In addition to its potent inhibitory activity, compound X2 also exhibited significant in vivo curative and protective effects against Botrytis cinerea, with efficacy rates of 66.6% and 60.3%, respectively. These rates were notably better than those of fluopyram (27.0% and 20.6%) and comparable to or better than azoxystrobin (60.1% and 55.6%).[1]
Mechanism of Action
Preliminary mechanistic studies on the antifungal pyrido[2,3-b]pyrazine derivative X2 indicate a multi-faceted mode of action that leads to fungal cell death. The primary mechanisms identified are:
-
Inhibition of Mycelial Growth: The compound effectively halts the proliferation and spread of fungal hyphae.[1]
-
Cell Membrane Damage: It disrupts the integrity of the fungal cell membrane, a crucial barrier for maintaining cellular homeostasis.[1]
-
Induction of Oxidative Stress: The compound leads to an increase in intracellular Reactive Oxygen Species (ROS) levels, causing significant oxidative damage to cellular components.[1][2]
This proposed mechanism, involving membrane disruption and ROS induction, is a recognized pathway for antifungal action.[2]
Caption: Proposed antifungal mechanism of action for Pyrido[2,3-b]pyrazine derivative X2.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a large library of this compound analogs is not yet publicly available, preliminary findings from related studies suggest key areas for chemical modification. The 6-chloro position serves as an excellent synthetic handle for introducing a variety of substituents via nucleophilic substitution or cross-coupling reactions.
Caption: Logical relationship for SAR studies based on the this compound core.
Studies on analogous pyrido[2,3-b]pyrazine systems for other biological targets have shown that substitutions at various positions on the bicyclic core can significantly modulate potency and physicochemical properties. For instance, the introduction of a fluoro substituent and a secondary amine at other positions has been shown to be advantageous for fungicidal activity in related scaffolds.
Cytotoxicity Profile
A critical aspect of antifungal drug discovery is ensuring selective toxicity against fungal pathogens with minimal effects on host mammalian cells. While cytotoxicity data for the specific antifungal compound X2 is not available, studies on other pyrido[2,3-b]pyrazine derivatives developed as antiviral agents provide valuable insights into the general toxicity profile of this scaffold.
| Compound | Target/Assay | Cell Line | Cytotoxicity Value |
| Derivative 27 | Antiviral (HCMV) | - | No sign of cytotoxicity |
| Derivative 28 | Antiviral (HCMV) | - | CC₅₀ = 23 μM |
| Compound 7n | Anticancer | PC9 | IC₅₀ = 0.09 μM |
| Compound 7n | Anticancer | PC9-ER (Resistant) | IC₅₀ = 0.15 μM |
| Data from separate studies on antiviral and anticancer pyrido[2,3-b]pyrazine derivatives.[3][4] |
The data indicates that the pyrido[2,3-b]pyrazine core can be substituted to yield compounds with low cytotoxicity (e.g., Derivative 27), demonstrating that a favorable therapeutic window is achievable.[3] However, other substitutions can introduce significant cytotoxicity (e.g., Derivative 28 and the anticancer compounds), underscoring the importance of careful toxicological profiling during lead optimization.[3][4]
Experimental Protocols
The following sections describe generalized protocols for the synthesis and evaluation of antifungal agents based on the this compound scaffold, adapted from standard methodologies in the field.
General Synthetic Pathway
The synthesis of functionalized pyrido[2,3-b]pyrazines typically begins with the condensation of a substituted diaminopyridine. For derivatives based on the this compound core, multi-step synthetic routes are employed, often using the chlorine atom as a key site for introducing chemical diversity through cross-coupling reactions like the Suzuki coupling.
Caption: Generalized workflow for the synthesis of a pyrido[2,3-b]pyrazine derivative library.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
-
Fungal Strain Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Potato Dextrose Agar) to ensure purity and viability. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ cells/mL.
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Mammalian cells (e.g., HEK293, HepG2) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel antifungal agents. Derivatives of this core have demonstrated potent, broad-spectrum antifungal activity and employ a desirable multi-target mechanism of action involving cell membrane disruption and ROS induction. The synthetic tractability of the core allows for extensive chemical modification to optimize antifungal potency while minimizing host cell cytotoxicity.
Future research should focus on:
-
Synthesis and Screening: Generation of a focused library of derivatives from this compound to establish a clear Structure-Activity Relationship.
-
Broad-Spectrum Activity: Screening against a wider panel of clinically relevant fungi, including Candida and Aspergillus species.
-
Mechanistic Elucidation: Deeper investigation into the specific molecular targets within the fungal cell.
-
In Vivo Efficacy and Toxicology: Advancing the most promising leads into animal models of fungal infection to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the potential of this versatile scaffold, the scientific community can advance the development of new and effective therapies to combat the growing challenge of fungal diseases.
References
- 1. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
In-Depth Technical Guide: Antibacterial Activity of Novel Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antibacterial activity of novel pyrido[2,3-b]pyrazine derivatives, detailing their synthesis, in vitro efficacy, and proposed mechanism of action. The emergence of antibiotic resistance necessitates the exploration of new chemical scaffolds, and pyrido[2,3-b]pyrazines have shown promise as a valuable class of antibacterial agents.
Introduction to Pyrido[2,3-b]pyrazines as Antibacterial Agents
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Recent research has focused on the development of novel derivatives of this scaffold as potential antibacterial agents. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, including clinically relevant strains. The antibacterial efficacy of these derivatives is influenced by the nature and position of substituents on the pyrido[2,3-b]pyrazine ring system.
Quantitative Antibacterial Activity
The antibacterial activity of newly synthesized pyrido[2,3-b]pyrazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the in vitro antibacterial activity of several novel pyrido[2,3-b]pyrazine derivatives.
| Compound ID | Derivative Type | Staphylococcus aureus (mg/mL) | Bacillus cereus (mg/mL) | Escherichia coli (mg/mL) | Salmonella typhi (mg/mL) |
| 1 | 2,3-dithione | 0.078[2] | 0.078[2] | 0.625[2] | 1.25[2] |
| 2 | 2,3-disubstituted (alkyl/aryl) | 1.25[2] | 1.25[2] | 5[2] | 5[2] |
| 3 | 2,3-disubstituted (alkyl/aryl) | 1.25[2] | 2.5[2] | >5[2] | 5[2] |
| 4 | 2,3-disubstituted (alkyl/aryl) | 1.25[2] | 0.15[2] | >5[2] | >5[2] |
| 5 | 2,3-disubstituted (alkyl/aryl) | 1.25[2] | 1.25[2] | 2.5[2] | 2.5[2] |
| 2a | N1,N4-dialkylated | - | - | Noteworthy Inhibition | - |
| 2c | N1,N4-dialkylated | - | - | - | - |
| 2d | N1,N4-dialkylated | - | - | Noteworthy Inhibition | - |
Note: A lower MIC value indicates greater antibacterial activity. Dashes indicate data not available.
Compounds with a 2,3-dithione substitution on the pyrido[2,3-b]pyrazine core, such as Compound 1 , have demonstrated the most potent activity, particularly against Gram-positive bacteria.[2] The presence of alkyl or aryl side-chains at the 2 and 3 positions generally leads to a decrease in antibacterial effect.
Experimental Protocols
This section details the methodologies for the synthesis of pyrido[2,3-b]pyrazine derivatives and the assessment of their antibacterial activity.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A common synthetic route to the pyrido[2,3-b]pyrazine core involves a three-step procedure starting from 5-bromo-2,3-diaminopyridine and oxalic acid.[2] Another efficient method for the preparation of N1,N4-dialkylated derivatives utilizes phase-transfer catalysis.[3] For the synthesis of 2,3-diaryl derivatives, the Buchwald-Hartwig coupling amination reaction has been employed.[4]
General Three-Step Synthesis Protocol: [2]
-
Step 1: Condensation: 5-bromo-2,3-diaminopyridine is condensed with oxalic acid to form the 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione intermediate.
-
Step 2: Thionation: The intermediate is then treated with a thionating agent, such as Lawesson's reagent, to yield the 2,3-dithione derivative.
-
Step 3: Alkylation/Arylation: The dithione derivative can be further reacted with various alkyl or aryl halides to introduce substituents at the 2 and 3 positions.
Phase-Transfer Catalysis for N1,N4-dialkylation: [3]
This method provides a novel and efficient strategy for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives under mild conditions. The use of a phase-transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to high yields.
Buchwald-Hartwig Coupling for 2,3-Diaryl Derivatives: [4]
This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. In the context of pyrido[2,3-b]pyrazine synthesis, it is employed to couple various aryl amines to the 2 and 3 positions of a di-halogenated precursor.
Purification and Characterization:
The synthesized compounds are purified using techniques such as column chromatography and recrystallization.[4][5] The structural integrity and purity of the final products are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3][4][5]
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The pyrido[2,3-b]pyrazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of action for the antibacterial activity of many heterocyclic compounds, including those with a pyrido[2,3-b]pyrazine core, is the inhibition of bacterial DNA gyrase.[1][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.
Molecular docking studies have demonstrated strong interactions between pyrido[2,3-b]pyrazine derivatives and the DNA gyrase enzyme from various bacterial pathogens.[3] These interactions, which often involve multiple hydrogen bonds, are consistent with the observed antibacterial activity.
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to experimentally confirm the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase.
Protocol: [1]
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and ATP in a suitable buffer is prepared.
-
Addition of Inhibitor: The pyrido[2,3-b]pyrazine derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA is extracted. The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
-
Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined.
Visualizations
Experimental Workflow
Caption: General experimental workflow from synthesis to biological evaluation.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Conclusion
Novel pyrido[2,3-b]pyrazine derivatives represent a promising class of antibacterial agents. The structure-activity relationship studies indicate that the 2,3-dithione scaffold is particularly effective. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid basis for further optimization of these compounds. Future work should focus on synthesizing a broader range of derivatives to improve potency against Gram-negative bacteria and to explore their pharmacokinetic and toxicological profiles for potential clinical development.
References
- 1. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 5. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
Synthesis of 6-Chloropyrido[2,3-b]pyrazine from 2,3-diaminopyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-Chloropyrido[2,3-b]pyrazine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,3-diaminopyridine. The described methodology follows a robust two-step synthetic sequence: (1) condensation of 2,3-diaminopyridine with glyoxylic acid to yield the intermediate pyrido[2,3-b]pyrazin-6(7H)-one, and (2) subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) to afford the final product. This protocol is designed to be a reliable resource for researchers in academic and industrial settings, providing detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The introduction of a chlorine atom at the 6-position of this scaffold can serve as a crucial handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. This application note details a practical and efficient method for the preparation of this compound.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-b]pyrazin-6(7H)-one
This procedure outlines the condensation reaction between 2,3-diaminopyridine and glyoxylic acid to form the heterocyclic core.
Materials:
-
2,3-diaminopyridine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol.
-
Add a solution of glyoxylic acid monohydrate (1.1 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain pyrido[2,3-b]pyrazin-6(7H)-one.
Step 2: Synthesis of this compound
This protocol details the chlorination of the intermediate using phosphorus oxychloride.[1]
Materials:
-
Pyrido[2,3-b]pyrazin-6(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)[1]
-
Toluene or another high-boiling inert solvent (optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware suitable for handling corrosive reagents
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, carefully add pyrido[2,3-b]pyrazin-6(7H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). A high-boiling inert solvent like toluene can also be used.
-
Optionally, a catalytic amount of a base like pyridine can be added.[1]
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,3-diaminopyridine | 1.0 | Glyoxylic acid | 1.1 | Ethanol/Water | Reflux | 4-6 | Pyrido[2,3-b]pyrazin-6(7H)-one | 75-85 (estimated) |
| 2 | Pyrido[2,3-b]pyrazin-6(7H)-one | 1.0 | POCl₃ | 5-10 | Neat or Toluene | 110-120 | 2-4 | This compound | 80-90 (reported for similar systems)[1] |
Visualizations
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Logical Relationship of Synthesis
Caption: Logical flow of the synthetic pathway.
Conclusion
The presented two-step protocol provides a clear and actionable guide for the synthesis of this compound from 2,3-diaminopyridine. The methodology is based on established chemical transformations and is suitable for implementation in a standard organic chemistry laboratory. This application note is intended to facilitate the work of researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 6-Chloropyrido[2,3-b]pyrazine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures, which are prevalent in pharmaceutically active compounds. The pyrido[2,3-b]pyrazine core, in particular, is a significant scaffold in medicinal chemistry.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. For the coupling of heteroaryl chlorides such as this compound, the reaction can be challenging due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts. Overcoming this hurdle often requires carefully selected catalysts, ligands, and reaction conditions to achieve high yields and purity. The protocols outlined below are based on established methodologies for similar electron-deficient heterocyclic chlorides and provide a robust starting point for optimization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. For less reactive chlorides, the use of electron-rich and sterically hindered phosphine ligands is often crucial to facilitate the initial oxidative addition step.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of this compound is provided below. It is recommended to optimize the reaction conditions for each specific arylboronic acid.
General Protocol 1: Standard Thermal Conditions
This protocol is based on conditions found to be effective for the Suzuki-Miyaura coupling of structurally related heteroaryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/ethanol)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add the palladium catalyst and, if required, the ligand.
-
Add the degassed solvent via syringe.
-
Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol 2: Microwave-Assisted Conditions
Microwave irradiation can significantly reduce reaction times and improve yields for challenging Suzuki-Miyaura couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate microwave vials
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, base, palladium catalyst, and ligand (if necessary).
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound. The yields are hypothetical and will vary depending on the specific arylboronic acid used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol (4:1) | 110 | 12 | 70-90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 75-95 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME | 90 | 16 | 65-85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 6 | 80-98 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle Diagram
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Inefficient Catalyst/Ligand: For the C-Cl bond, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required. Increase catalyst loading if necessary.
-
Insufficient Base Strength: A stronger base like K₃PO₄ or Cs₂CO₃ may be needed to facilitate transmetalation.
-
Low Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.
-
-
Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid. Ensure anhydrous conditions if necessary, although some water can be beneficial with certain bases. Using boronate esters can sometimes mitigate this issue.
-
Homocoupling: This can occur if the reaction conditions are too harsh or if oxygen is present.
-
By following these protocols and considering the optimization strategies, researchers can successfully synthesize a wide range of 6-arylpyrido[2,3-b]pyrazines for various applications in drug discovery and materials science.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a linkage prevalent in a vast array of pharmaceuticals and biologically active compounds.[1][2] This powerful palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl and heteroaryl amines from aryl halides or triflates and a primary or secondary amine.[1][3] The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif found in numerous compounds with diverse biological activities. The functionalization of this core structure, particularly through C-N bond formation at the 6-position, is of considerable interest in medicinal chemistry. These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of 6-Chloropyrido[2,3-b]pyrazine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the chloro-substituted heterocycle with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Key Reaction Components
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-deficient heteroaryl chlorides, optimization of these components is crucial.
| Component | Description | Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Precatalysts are often air- and moisture-stable, facilitating easier handling. | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂, Buchwald G3 Precatalysts (e.g., XPhos Pd G3)[2][4] |
| Ligand | Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center and promoting the key steps of the catalytic cycle. The choice of ligand can significantly impact reaction rate and yield.[1] | XPhos, SPhos, RuPhos, BrettPhos, Josiphos, BINAP, DPPF[2][5] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine, forming the key palladium-amido intermediate. | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄, DBU[1][6] |
| Solvent | Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. | Toluene, Dioxane, THF, DMF[3][4] |
| Amine | A wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used as coupling partners. | Anilines, alkylamines, cyclic amines (e.g., morpholine, piperidine) |
Experimental Workflow
The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for the Amination of this compound
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired yield for a specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and other standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-2 equivalents relative to Pd), and the base (e.g., 1.2-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.
-
Add anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aminopyrido[2,3-b]pyrazine derivative.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is illustrated below. It begins with the formation of an active Pd(0) species, which then undergoes oxidative addition with the aryl halide. Subsequent steps involve the amine and base, leading to the formation of the C-N bond and regeneration of the catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the reaction temperature or time.
-
Screen different ligands; more electron-rich and bulky ligands like XPhos or BrettPhos are often effective for heteroaryl chlorides.
-
Try a different palladium precatalyst or a stronger base.
-
-
Side Reactions:
-
Hydrodehalogenation (replacement of chlorine with hydrogen) can occur. This may be minimized by using a less sterically hindered base or a different solvent.
-
Formation of diarylated amine (if a primary amine is used) can be controlled by adjusting the stoichiometry of the reactants.
-
-
Difficult Purification:
-
If the product is basic, an acidic wash during work-up may facilitate the removal of basic impurities.
-
Consider alternative purification techniques such as crystallization or preparative HPLC.
-
The protocols and information provided herein serve as a guide for the Buchwald-Hartwig amination of this compound. Given the diverse reactivity of different amines, empirical optimization of the reaction conditions is highly recommended to achieve the best results in your specific application.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 6-Chloropyrido[2,3-b]pyrazine. This key intermediate is a valuable scaffold in medicinal chemistry, and its functionalization via SNAr allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, including as kinase inhibitors.[1][2]
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds.[3] Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic systems like this compound. The electron-withdrawing nature of the pyrazine and pyridine nitrogen atoms activates the chloro-substituted position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the introduction of a variety of substituents, including amino, alkoxy, and thioether moieties, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.
Reaction Mechanism and Principles
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the ring system is restored.
The regioselectivity of the reaction is dictated by the electronic properties of the pyrido[2,3-b]pyrazine ring system, with the C-6 position being activated for nucleophilic attack. The choice of nucleophile, solvent, base, and reaction temperature are critical parameters that influence the reaction rate and yield.
Experimental Protocols
The following protocols are representative examples of SNAr reactions on this compound with different classes of nucleophiles.
Protocol 1: Synthesis of 6-(Arylamino)pyrido[2,3-b]pyrazines (N-Nucleophiles)
This protocol describes a general procedure for the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), cesium carbonate (2.0 eq.), and BINAP (0.1 eq.).
-
Purge the vessel with a stream of nitrogen or argon for 10-15 minutes.
-
Add palladium(II) acetate (0.05 eq.) and anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(arylamino)pyrido[2,3-b]pyrazine.
Protocol 2: Synthesis of 6-(Alkoxy)pyrido[2,3-b]pyrazines (O-Nucleophiles)
This protocol outlines a general method for the synthesis of ether derivatives of pyrido[2,3-b]pyrazine.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alcohol (1.5 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 6-(Arylthio)pyrido[2,3-b]pyrazines (S-Nucleophiles)
This protocol provides a method for the synthesis of thioether derivatives. A similar procedure has been reported for the related 6,7-dichloropyrido[2,3-b]pyrazine.
Materials:
-
This compound
-
Thiophenol (e.g., 4-(tert-butyl)benzenethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add the thiophenol (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution on the pyrido[2,3-b]pyrazine scaffold.
Table 1: Reaction of this compound with N-Nucleophiles
| Nucleophile | Base | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyaniline | Cs₂CO₃ | Pd(OAc)₂/BINAP | Toluene | 110 | 18 | Moderate to Good |
| Piperidine | K₂CO₃ | None | DMF | 90 | 6 | Good |
| Morpholine | DIPEA | None | NMP | 120 | 12 | Good |
Note: Yields are generalized as specific data for these exact reactions on this compound is limited in the immediate literature; conditions are based on standard procedures for similar substrates.
Table 2: Reaction of this compound with O-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | DMF | RT | 6 | Moderate |
| Benzyl alcohol | NaH | DMF | RT | 8 | Moderate to Good |
| Phenol | K₂CO₃ | DMF | 100 | 12 | Moderate |
Note: Yields are generalized based on typical SNAr reactions with alkoxides and phenoxides.
Table 3: Reaction of this compound with S-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(tert-Butyl)benzenethiol | K₂CO₃ | DMF | 85 | 4 | ~70-80* |
| Thiophenol | Cs₂CO₃ | DMF | RT | 2 | Good |
*Yield based on a similar reaction with 6,7-dichloropyrido[2,3-b]pyrazine.
Visualizations
Signaling Pathway
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Logical Relationships
Caption: Decision tree for selecting reaction conditions.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and interesting photophysical properties. The application of multicomponent reactions (MCRs) for the synthesis of these scaffolds offers significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.
Application Notes
Pyrido[2,3-b]pyrazine derivatives exhibit a wide range of biological activities, making them promising candidates for drug discovery programs.[1][2] Their planar, electron-deficient core allows for intercalation with DNA and interaction with various enzymatic targets.[1]
Key Applications:
-
Antiviral Agents: Certain derivatives have shown potent activity against human cytomegalovirus (HCMV) by inhibiting the viral DNA polymerase.[3] This makes them valuable leads for the development of novel non-nucleoside antiviral therapies.
-
Antibacterial Agents: Alkylated pyrido[2,3-b]pyrazine-2,3-diones have demonstrated significant antibacterial activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus, potentially by targeting DNA gyrase.[2]
-
Anticancer Agents: The pyrido[2,3-b]pyrazine scaffold is being investigated for its potential as an inhibitor of TGF-beta receptor kinases, which play a role in tumor progression.[4]
-
Electrochemical DNA Sensing: These compounds can be utilized in the development of electrochemical biosensors for the detection of DNA, offering high sensitivity and the ability to detect very low concentrations of genetic material.[1][5]
-
Nonlinear Optical (NLO) Materials: The unique electronic structure of these derivatives gives rise to significant nonlinear optical properties, making them of interest for applications in photonics and optoelectronics.[6][7]
-
Antioxidant and Antiurease Activity: Some synthesized derivatives have also been screened for their in vitro antioxidant and antiurease activities.[6][7]
Experimental Protocols
This section details a reproducible protocol for a one-pot, three-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.
General Three-Component Reaction Protocol
This protocol is based on the reaction of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine catalyzed by p-toluenesulfonic acid (p-TSA).[1][5]
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Indane-1,3-dione (1.0 eq)
-
2-Aminopyrazine (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (solvent)
-
Petroleum ether (for TLC and purification)
-
Ethyl acetate (for TLC and purification)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).[1]
-
Add 10 mL of ethanol to the flask, followed by p-TSA (20 mol%).[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate.[1] The reaction is typically complete after approximately 8-9 hours.[1][5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out of the solution can be collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques:
-
Melting Point: Determined using an electro-thermal apparatus.[5]
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule.[5]
-
¹H-NMR Spectroscopy: To determine the structure of the compound. Spectra are typically recorded in DMSO-d₆ with TMS as an internal standard.[5]
Data Presentation: Synthesis of Representative Pyrido[2,3-b]pyrazine Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of a series of pyrido[2,3-b]pyrazine derivatives based on the general protocol.
| Compound | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 4 | Benzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 85 |
| 5 | 4-Chlorobenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 82 |
| 6 | 4-Hydroxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 84 |
| 7 | 4-Methoxybenzaldehyde | p-TSA (20 mol%) | Ethanol | 9 | 89 |
Data compiled from a study by an RSC Publishing group.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.
Caption: General workflow for the multicomponent synthesis.
Logical Relationship of Components in the Reaction
This diagram illustrates the logical relationship between the starting materials and the final product in the three-component reaction.
Caption: Relationship of reactants to the final product.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MX2013010163A - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 6-chloropyrido[2,3-b]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The following sections outline optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the synthesis of diverse derivatives for drug discovery and development.
Introduction
The pyrido[2,3-b]pyrazine core is a significant pharmacophore found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 6-position, is crucial for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. This document provides model protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this compound as the starting material. The protocols are based on established methods for structurally similar heteroaryl chlorides.
Comparative Data for Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions on this compound and analogous heteroaryl chlorides. This data is intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Adapted from[1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 92 | Adapted from[1][2] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 78 | Adapted from[3] |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 | Adapted from[4] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | Adapted from[5] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 91 | Adapted from[5] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 16 | 82 | Adapted from[6] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 75 | Adapted from[7] |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (4) | CuI (8) | DBU | Acetonitrile | 70 | 20 | 79 | Adapted from[7] |
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 70 | Adapted from[8] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 130 | 18 | 78 | Adapted from[8] |
| 3 | Cyclohexene | Pd₂(dba)₃ (4) | Xantphos (8) | Cs₂CO₃ | Dioxane | 110 | 36 | 65 | Adapted from[8] |
Experimental Protocols
The following are detailed, step-by-step protocols for the palladium-catalyzed cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 6-arylpyrido[2,3-b]pyrazines.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., 2M aqueous Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (e.g., 10 mL of 1,4-dioxane) and the aqueous base (e.g., 2.0 mL of 2M Na₂CO₃) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 6-aminopyrido[2,3-b]pyrazines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol) to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol).
-
Seal the flask and remove it from the glovebox.
-
Add the anhydrous solvent (e.g., 10 mL of toluene) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 6-alkynylpyrido[2,3-b]pyrazines.
Procedure:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and copper(I) iodide (0.10 mmol).[6]
-
Degas the reaction mixture with a stream of inert gas for 5 minutes at room temperature.[6]
-
Add the terminal alkyne (1.1 mmol) dropwise, and stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the specified time.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Reaction
Objective: To synthesize 6-alkenylpyrido[2,3-b]pyrazines.
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), the ligand (if required, e.g., P(o-tol)₃, 0.10 mmol), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the solvent (e.g., 10 mL of DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General mechanism of Palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-Chloropyrido[2,3-b]pyrazine with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloropyrido[2,3-b]pyrazine with a variety of aryl and heteroaryl boronic acids. This reaction is a powerful and versatile method for the synthesis of 6-arylpyrido[2,3-b]pyrazines, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to introduce diverse aryl and heteroaryl substituents at the 6-position via C-C bond formation is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and functional group tolerant method to achieve this transformation. This document outlines optimized reaction conditions, detailed experimental protocols, and representative data for the successful synthesis of a range of 6-arylpyrido[2,3-b]pyrazine derivatives.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, an aryl boronic acid) with a halide (this compound). The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the chloro-heterocycle, transmetalation with the boronic acid in the presence of a base, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.
Figure 1. General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
Table 1: Reaction of this compound with Aryl Boronic Acids
| Entry | Aryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylpyrido[2,3-b]pyrazine | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | 6-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
| 3 | (3-Aminophenyl)boronic acid | 3-(Pyrido[2,3-b]pyrazin-6-yl)aniline | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | 6-(4-(Trifluoromethyl)phenyl)pyrido[2,3-b]pyrazine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 24 | 65 |
| 5 | (4-Acetylphenyl)boronic acid | 1-(4-(Pyrido[2,3-b]pyrazin-6-yl)phenyl)ethanone | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 81 |
| 6 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)pyrido[2,3-b]pyrazine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 88 |
Table 2: Reaction of this compound with Heteroaryl Boronic Acids
| Entry | Heteroaryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)pyrido[2,3-b]pyrazine | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 75 |
| 2 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)pyrido[2,3-b]pyrazine | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 89 |
| 3 | Furan-2-ylboronic acid | 6-(Furan-2-yl)pyrido[2,3-b]pyrazine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 83 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 6-(1-Methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 20 | 72 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction:
Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Protocol 1: General Procedure using Pd(PPh₃)₄
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
The flask is sealed with a septum and evacuated and backfilled with nitrogen three times.
-
Add 1,4-Dioxane (8 mL) and water (2 mL) via syringe.
-
Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Under a positive pressure of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is then heated to 100 °C and stirred vigorously for the time indicated in the tables, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-arylpyrido[2,3-b]pyrazine.
Protocol 2: General Procedure using Pd(dppf)Cl₂ for more challenging couplings
-
Follow steps 1 and 2 from Protocol 1, using the appropriate aryl boronic acid (1.5 mmol) and base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).
-
Add 1,4-Dioxane (10 mL) and water (2.5 mL).
-
Degas the mixture as described in Protocol 1.
-
Under a positive pressure of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol).
-
Heat the reaction mixture to the temperature indicated in the tables (90-110 °C) and stir for the specified time.
-
Follow the work-up and purification procedure as outlined in steps 7-10 of Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of a diverse library of 6-arylpyrido[2,3-b]pyrazines. The protocols provided herein are robust and can be adapted for a wide range of aryl and heteroaryl boronic acids. The choice of catalyst and base can be optimized to improve yields, particularly for electronically demanding or sterically hindered substrates. These application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science for the efficient synthesis of this important class of compounds.
Synthesis of 6-Aminopyrido[2,3-b]pyrazine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 6-aminopyrido[2,3-b]pyrazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, and as anticancer agents.
The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery, and the introduction of an amino group at the 6-position is a key modification for enhancing biological activity. This document outlines two primary synthetic strategies: a one-pot multicomponent reaction and a palladium-catalyzed Buchwald-Hartwig amination. Furthermore, it delves into the biological applications of these derivatives, with a focus on their role as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade often dysregulated in cancer.
Data Presentation
Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives via Multicomponent Reaction
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 89 |
| 2 | 4-Chlorobenzaldehyde | 85 |
| 3 | 4-Nitrobenzaldehyde | 82 |
| 4 | Benzaldehyde | 87 |
Yields are based on the reported multicomponent synthesis protocol.[1]
Table 2: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
| 7n | PC9 (Erlotinib-sensitive) | 0.09 |
| 7n | PC9-ER (Erlotinib-resistant) | 0.15 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.[2]
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of Pyrido[2,3-b]pyrazine Derivatives
This protocol outlines a straightforward and efficient one-pot synthesis of substituted pyrido[2,3-b]pyrazine derivatives.[1]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-Indanedione (0.1 g, 0.684 mmol)
-
2-Aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round bottom flask, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).
-
Add 10 mL of ethanol to the flask.
-
Place a magnetic stir bar in the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
After approximately 8-9 hours of reflux, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyrido[2,3-b]pyrazine Derivatives
This protocol describes the palladium-catalyzed cross-coupling of a 6-halopyrido[2,3-b]pyrazine with an amine, a key step in introducing the 6-amino functionality. The following is a general procedure that can be adapted based on the specific substrates and ligands used.
Materials:
-
6-Halopyrido[2,3-b]pyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K2CO3, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the 6-halopyrido[2,3-b]pyrazine, palladium catalyst, and phosphine ligand.
-
Add the base to the reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic routes to pyrido[2,3-b]pyrazine derivatives.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloropyrido[2,3-b]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrido[2,3-b]pyrazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to serve as a key building block for a variety of derivatives have positioned it as a valuable starting material in the quest for novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and a summary of the biological activities of its analogues, with a focus on their role as kinase inhibitors.
The pyrido[2,3-b]pyrazine core is a privileged structure in drug discovery, appearing in molecules targeting a range of diseases. The presence of the chlorine atom at the 6-position offers a reactive handle for the introduction of diverse substituents through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs. Notable applications include:
-
Kinase Inhibitors: The pyridopyrazine scaffold has been extensively utilized in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Fibroblast Growth Factor Receptor (FGFR).[1][2]
-
Antiviral Agents: The scaffold has been explored for the development of antiviral therapeutics. For instance, novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase have been synthesized based on the pyrido[2,3-b]pyrazine core.
-
Antibacterial and Antifungal Agents: Certain derivatives have exhibited promising activity against various bacterial and fungal strains, suggesting their potential as novel anti-infective agents.
Data Presentation: Biological Activity of Pyrido[2,3-b]pyrazine Derivatives
The following tables summarize the in vitro biological activities of various 6-substituted pyrido[2,3-b]pyrazine derivatives as kinase inhibitors. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.
Table 1: EGFR Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | R Group at 6-position | Target Cell Line | IC50 (µM) | Reference |
| 7n | Heteroaromatic moiety | PC9 | 0.09 | [1] |
| PC9-ER (Erlotinib-Resistant) | 0.15 | [1] |
Table 2: FGFR1 Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | Modifications | FGFR1 IC50 (nM) | c-Met Inhibition at 1µM (%) | Reference |
| 4 | Hit compound | >10000 | - | [2] |
| 23 | Optimized derivative | 15.3 ± 2.1 | ~0 | [2] |
| 25 | Optimized derivative | 8.9 ± 1.5 | ~0 | [2] |
| 28 | Optimized derivative | 4.7 ± 0.8 | ~0 | [2] |
| AZD4547 | Reference compound | 1.8 ± 0.1 | - | [2] |
Experimental Protocols
The derivatization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions offer a robust and versatile means to introduce a wide array of substituents at the 6-position.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water for biphasic systems)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyrido[2,3-b]pyrazine.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine or aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.2-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq) to the Schlenk tube, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the necessary duration (1-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired 6-amino-pyrido[2,3-b]pyrazine derivative.
Signaling Pathways and Experimental Workflows
To visualize the context in which these compounds act, the following diagrams illustrate relevant signaling pathways and a general experimental workflow for the synthesis and evaluation of 6-substituted pyrido[2,3-b]pyrazine derivatives.
Caption: EGFR Signaling Pathway
Caption: JNK Signaling Pathway
Caption: Experimental Workflow
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications in Electrochemical DNA Sensing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Electrochemical DNA sensing has emerged as a powerful and versatile technology with significant potential across various scientific disciplines. Its inherent advantages, including high sensitivity, specificity, rapid analysis times, and the potential for miniaturization, make it an attractive alternative to conventional nucleic acid detection methods. This document provides detailed application notes and protocols for the use of electrochemical DNA sensing in key areas: the detection of pathogenic organisms, the analysis of genetic mutations, and forensic investigations.
Application: Pathogen Detection
Electrochemical DNA biosensors offer a rapid and sensitive method for the identification of foodborne and clinical pathogens, enabling timely intervention and control of infectious diseases.[1][2] These sensors typically target specific DNA sequences unique to the pathogen of interest.
Quantitative Performance Data
The performance of electrochemical DNA biosensors for pathogen detection varies depending on the specific platform, signal amplification strategy, and target organism. Below is a summary of reported performance metrics:
| Pathogen | Target DNA Sequence | Electrode Material/Modification | Electrochemical Technique | Limit of Detection (LOD) | Linear Range | Reference |
| Vibrio parahaemolyticus | toxR gene | Polylactic acid-stabilized gold nanoparticles on screen-printed carbon | Differential Pulse Voltammetry | 1.63 x 10⁻¹² M | 1.0 x 10⁻¹¹ - 1.0 x 10⁻⁷ M | [3] |
| Staphylococcus aureus | nuc gene | Gold nanoparticles/graphene | Differential Pulse Voltammetry | 3.3 x 10⁻¹⁶ M | 1.0 x 10⁻¹⁵ - 1.0 x 10⁻⁸ M | [4] |
| Escherichia coli O157:H7 | stx1 gene | Not specified | Not specified | 100 CFU/mL | Not specified | [4] |
| Salmonella Typhimurium | Aptamer-based | Not specified | Impedimetric | 3 CFU/mL | Not specified | [4] |
| Human Norovirus | Specific binding peptides | Not specified | Not specified | Not specified | Not specified | [5] |
| Adenovirus | Not specified | Not specified | Impedance | Not specified | Not specified | [6] |
Experimental Protocol: Detection of Vibrio parahaemolyticus
This protocol describes the fabrication and use of an electrochemical DNA biosensor for the detection of Vibrio parahaemolyticus, a common foodborne pathogen. The method utilizes a screen-printed carbon electrode (SPCE) modified with polylactic acid-stabilized gold nanoparticles (PLA-AuNPs) and methylene blue (MB) as a redox indicator.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Polylactic acid (PLA)
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Thiolated single-stranded DNA (ssDNA) probe specific to the toxR gene of V. parahaemolyticus
-
Target complementary DNA
-
Methylene blue (MB)
-
Phosphate buffered saline (PBS), pH 7.0
-
Deionized (DI) water
Equipment:
-
Potentiostat/Galvanostat
-
Stir plate and stir bars
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
X-ray Diffractometer (XRD)
-
Field-Emission Scanning Electron Microscope (FESEM)
Procedure:
-
Synthesis of PLA-stabilized Gold Nanoparticles (PLA-AuNPs):
-
Prepare a solution of HAuCl₄.
-
Heat the solution to boiling with stirring.
-
Rapidly add a sodium citrate solution to the boiling HAuCl₄ solution. The color of the solution will change from yellow to blackish and finally to a dark ruby red, indicating the formation of gold nanoparticles.
-
Dissolve PLA in a suitable solvent and mix it with the prepared gold nanoparticle solution.
-
Stir the mixture homogeneously at room temperature.
-
-
Electrode Modification:
-
Pipette 25 µL of the PLA-AuNPs solution onto the working area of the SPCE.
-
Allow the electrode to air dry for 24 hours at room temperature.
-
-
DNA Probe Immobilization:
-
Pipette 25 µL of the thiolated ssDNA probe solution onto the modified SPCE.
-
Let it air dry for 24 hours at room temperature to allow for self-assembly of the DNA probe onto the gold nanoparticles.
-
-
Hybridization:
-
Apply 25 µL of the target DNA solution (e.g., from a lysed bacterial sample) onto the probe-modified electrode.
-
Allow the hybridization to occur at room temperature.
-
-
Electrochemical Detection:
-
Immerse the electrode in a 20 µM solution of methylene blue for 30 minutes.
-
Rinse the electrode with DI water.
-
Perform Differential Pulse Voltammetry (DPV) in 0.1 M PBS (pH 7.0) from -0.5 V to 0.25 V. A decrease in the peak current of MB indicates successful hybridization.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for electrochemical detection of pathogen DNA.
Application: Genetic Mutation Analysis
Electrochemical DNA sensors are highly effective for the detection of single nucleotide polymorphisms (SNPs) and other genetic mutations, which are crucial in disease diagnostics and personalized medicine.[7] These sensors can distinguish between perfectly matched and mismatched DNA duplexes based on differences in their electrochemical properties.
Quantitative Performance Data
The following table summarizes the performance of various electrochemical biosensors for genetic mutation detection.
| Target Gene/Mutation | Electrode Material/Modification | Electrochemical Technique | Limit of Detection (LOD) | Linear Range | Reference |
| TP53 gene mutation | MWCNT and Gold Nanoparticles in Polypyrrole on ITO electrode | Cyclic Voltammetry (CV) | 16.8 ng/μL | 11–50 ng/μL | [5] |
| TP53 gene mutation | Thiolated DNA probe with 11-mercaptoundecanoic acid on SPGE | Cyclic Voltammetry (CV) | 2.2 fM (175 aM with Dox) | 1 fM to 100 nM | [8] |
| TP53 gene mutation hotspot | Hairpin DNA probe with methylene blue on gold electrode | Differential Pulse Voltammetry | 10 nmol L⁻¹ | Not specified | [9] |
| Rifampicin Resistance SNP | Thiolated primers on gold electrodes with ferrocene-labeled dNTPs | Square Wave Voltammetry (SWV) | 3 pM | Not specified | [10] |
| Osteoporosis-associated SNP | Ferrocene-labeled primers and oligonucleotide probes on gold array | Electrochemical Melting Curve Analysis | Not specified | Not specified | [11] |
Experimental Protocol: SNP Detection using a Triple-Stem DNA Probe
This protocol outlines a single-step, room-temperature method for SNP detection directly in complex samples like serum, using a triple-stem, methylene blue-labeled DNA probe.[7]
Materials:
-
Gold electrodes
-
Thiolated, methylene blue-labeled triple-stem DNA probe
-
Target DNA (perfectly matched and single-base mismatched)
-
Hybridization buffer (1 mM phosphate, 1 mM NaCl, 30 mM Mg²⁺, pH 7.0)
-
High salt phosphate buffer (100 mM sodium phosphate, 1.5 M NaCl, 1 mM Mg²⁺, pH 7.2)
-
Diamond and alumina polishing suspensions
-
Serum samples (optional)
Equipment:
-
Potentiostat/Galvanostat
-
Sonication bath
Procedure:
-
Gold Electrode Cleaning:
-
Polish the gold electrodes with 1.0 µm diamond and 0.05 µm alumina suspensions.
-
Sonicate the electrodes in water.
-
Perform electrochemical cleaning as described in the literature.[7]
-
-
Probe Immobilization:
-
Immerse the cleaned electrodes in a 0.2 µM solution of the thiolated, MB-labeled triple-stem DNA probe in high salt phosphate buffer for 16 hours at room temperature.
-
-
Electrochemical Measurement:
-
Place the probe-modified electrode in the hybridization buffer.
-
Record the baseline electrochemical signal using a suitable technique (e.g., square wave voltammetry).
-
Introduce the target DNA sample (either in buffer or serum) into the electrochemical cell.
-
Monitor the change in the faradaic current in real-time. A significant change in the current indicates the binding of a perfectly-matched target.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for electrochemical SNP detection.
Application: Forensic DNA Analysis
Electrochemical biosensors present a promising avenue for forensic DNA analysis, offering the potential for rapid, on-site identification of individuals. While still an emerging application, the principles of electrochemical DNA sensing can be adapted for the analysis of forensic markers such as Short Tandem Repeats (STRs).
Quantitative Performance Data
Quantitative performance data for electrochemical biosensors specifically for forensic DNA analysis is limited in the literature. However, the high sensitivity of these platforms suggests their potential applicability.
| Forensic Application | Target | Electrode Material/Modification | Electrochemical Technique | Limit of Detection (LOD) | Reference |
| General Forensic Species Identification | Species-specific DNA sequences | Not specified | Not specified | Not specified | |
| Illicit Drug Detection (as a proxy for forensic biosensing) | Cocaine | Aptamer-based sensor | Impedimetric | Not specified | |
| Toxin Detection (as a proxy for forensic biosensing) | Arsenic(III) | Aptamer-based sensor | Impedimetric | 74 pM |
Experimental Protocol: Conceptual Framework for Electrochemical STR Analysis
This protocol provides a conceptual framework for the electrochemical detection of STRs, a key component of forensic DNA profiling. This approach would involve PCR amplification of STR loci followed by electrochemical detection of the amplicons.
Materials:
-
Genomic DNA sample
-
PCR primers for specific STR loci (one primer may be biotinylated or otherwise tagged for capture)
-
PCR master mix
-
Streptavidin-coated magnetic beads or electrode surface
-
Redox-active intercalator (e.g., methylene blue) or labeled probe
-
Appropriate buffers
Equipment:
-
Thermal cycler
-
Potentiostat/Galvanostat
-
Magnetic separator (if using magnetic beads)
Procedure:
-
DNA Extraction and PCR Amplification:
-
Extract genomic DNA from the forensic sample.
-
Amplify the target STR loci using PCR with a biotinylated primer.
-
-
Capture of Amplified DNA:
-
Incubate the biotinylated PCR products with streptavidin-coated magnetic beads or a streptavidin-modified electrode to capture the amplicons.
-
-
Hybridization with a Labeled Probe (Optional, for sandwich assay):
-
Introduce a redox-labeled probe that is complementary to a sequence within the captured amplicon.
-
Allow hybridization to occur.
-
-
Electrochemical Detection:
-
Direct Detection: If using a redox-active intercalator, incubate the captured DNA with the intercalator and measure the electrochemical signal. The signal intensity will be proportional to the amount of amplified DNA.
-
Sandwich Assay: If using a labeled probe, directly measure the electrochemical signal from the redox label.
-
Logical Relationship for Forensic DNA Analysis
Caption: Conceptual workflow for electrochemical forensic DNA analysis.
Conclusion
Electrochemical DNA sensing offers a versatile and powerful platform for a wide range of applications, from clinical diagnostics and food safety to forensic science. The protocols and data presented here provide a foundation for researchers and scientists to explore and develop novel electrochemical DNA biosensors tailored to their specific needs. Further advancements in nanomaterials, signal amplification strategies, and microfluidics will continue to enhance the capabilities and expand the reach of this exciting technology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical biosensors for pathogen detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.ibg.edu.tr [static.ibg.edu.tr]
- 5. Direct and rapid electrochemical biosensing of the human interleukin-2 DNA in unpurified polymerase chain reaction (PCR)-amplified real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Detection of Single Nucleotide Polymorphisms by Fluorescence Embedded Dye SYBR Green I Based on Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Electrochemical Biosensors Can Do for Forensic Science? Unique Features and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Pyrido[2,3-b]pyrazines Against Erlotinib-Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, in non-small cell lung cancer (NSCLC) is often limited by the development of drug resistance. A common mechanism of acquired resistance is the T790M mutation in the EGFR kinase domain, which prevents the binding of first-generation TKIs. Consequently, there is a critical need for the development of novel inhibitors capable of overcoming this resistance. This document provides detailed protocols for the synthesis of a promising class of compounds, pyrido[2,3-b]pyrazines, and their biological evaluation against erlotinib-resistant cancer cell lines. These compounds have shown potential in inhibiting both erlotinib-sensitive and resistant tumors, offering a promising avenue for the development of next-generation cancer therapeutics.
Data Presentation
The following table summarizes the in vitro activity of a lead pyrido[2,3-b]pyrazine compound, 7n , against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) NSCLC cell lines.[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| 7n | PC9 | Erlotinib-Sensitive (Exon 19 del) | 0.09[1] |
| 7n | PC9-ER | Erlotinib-Resistant (T790M) | 0.15[1] |
| Erlotinib | PC9 | Erlotinib-Sensitive (Exon 19 del) | ~0.02 |
| Erlotinib | PC9-ER | Erlotinib-Resistant (T790M) | >10 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological mechanisms and the experimental procedures, the following diagrams are provided.
Caption: EGFR signaling pathway and mechanism of erlotinib resistance.
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.
Caption: Workflow for the biological evaluation of synthesized compounds.
Experimental Protocols
I. Synthesis of 7-Aryl-pyrido[2,3-b]pyrazines
This protocol describes a two-step synthesis of the pyrido[2,3-b]pyrazine scaffold, which involves an initial condensation reaction followed by a Suzuki cross-coupling reaction to introduce various aryl groups at the 7-position.
A. Step 1: Synthesis of 7-bromo-pyrido[2,3-b]pyrazine (Core Structure)
This procedure is adapted from the general synthesis of pyrido[2,3-b]pyrazines.[2][3]
-
Materials:
-
5-bromopyridine-2,3-diamine
-
Glyoxal (40% solution in water) or other α-dicarbonyl compound
-
Ethanol
-
Trifluoroacetic acid (optional, for regioselectivity)[3]
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve 5-bromopyridine-2,3-diamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-dicarbonyl compound (e.g., glyoxal, 1.1 equivalents) to the solution.
-
For improved regioselectivity, trifluoroacetic acid can be used as the solvent or co-solvent at a lower temperature.[3]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 7-bromo-pyrido[2,3-b]pyrazine.
-
B. Step 2: Synthesis of 7-Aryl-pyrido[2,3-b]pyrazines via Suzuki Coupling
This is a general procedure for a palladium-catalyzed Suzuki coupling reaction.
-
Materials:
-
7-bromo-pyrido[2,3-b]pyrazine (from Step 1)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., Na2CO3 or K2CO3, 2 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add 7-bromo-pyrido[2,3-b]pyrazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 7-aryl-pyrido[2,3-b]pyrazine.
-
II. Biological Evaluation Protocols
A. MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Materials:
-
PC9 and PC9-ER cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Synthesized pyrido[2,3-b]pyrazine compounds
-
Erlotinib (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, microplate reader
-
-
Procedure:
-
Seed PC9 and PC9-ER cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and erlotinib in culture medium.
-
After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
-
B. Western Blot Analysis of EGFR Signaling
This protocol is to assess the effect of the compounds on the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Materials:
-
PC9 and PC9-ER cells
-
Synthesized pyrido[2,3-b]pyrazine compounds
-
Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds or erlotinib at specified concentrations for a designated time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloropyrido[2,3-b]pyrazine by Recrystallization
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the purification of 6-Chloropyrido[2,3-b]pyrazine by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Based on literature for similar compounds and workup procedures, promising solvents for this compound include ethyl acetate and ethanol. A mixed solvent system, such as ethanol/water or dimethylformamide/water, may also be effective.[1] The choice of solvent may require some empirical testing to achieve the best balance between yield and purity.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you can try the following:
-
Increase the amount of solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.[2]
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Try a different solvent: If the compound remains insoluble even with a larger volume of boiling solvent, it is likely not a suitable solvent. You may need to select a more polar or higher-boiling point solvent.
Q3: No crystals are forming upon cooling. What could be the reason?
A3: The absence of crystal formation upon cooling can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Too much solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.[2]
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals.[2]
Q4: The recrystallized product has a low melting point or appears impure. What went wrong?
A4: A low or broad melting point range indicates that the sample is not pure. This could be due to:
-
Incomplete removal of impurities: If the impurities have similar solubility to this compound in the chosen solvent, they may co-precipitate. A different recrystallization solvent or an additional purification step like column chromatography might be necessary.
-
Rapid crystallization: If the solution was cooled too quickly, impurities can become trapped in the crystal lattice.[2]
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is melting in the hot solvent rather than dissolving, or its melting point is lower than the boiling point of the solvent. This is common with some nitrogen-containing heterocycles. | - Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.- Try a lower-boiling point solvent.- Allow the solution to cool more slowly. |
| Low Recovery/Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solvent is thoroughly chilled before filtering.- Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[2] |
| Colored Impurities in Crystals | Colored impurities were not adequately removed. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals are very fine/powdery | The solution cooled too rapidly. | - Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Quantitative Data
| Solvent | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethyl Acetate | 77 | Low | Moderate to High |
| Ethanol | 78 | Low to Moderate | High |
| Water | 100 | Very Low | Low |
| Ligroin | 60-90 | Very Low | Low |
Note: One source indicates a melting point of 159 °C for this compound when recrystallized from ligroin, suggesting it has low solubility in this non-polar solvent even at elevated temperatures, making it a potential washing solvent.[1]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the purity of the starting material and the scale of the experiment.
1. Solvent Selection:
-
Based on available information, ethyl acetate or ethanol are recommended starting points. Perform a small-scale solubility test if the purity of the starting material is unknown.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethyl acetate or ethanol).
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization. Filter the hot solution to remove the insoluble materials.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
6. Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and chromatographic or spectroscopic methods.
Visualizations
References
Pyrido[2,3-b]pyrazine Derivatives: A Technical Support Guide to Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrido[2,3-b]pyrazine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of pyrido[2,3-b]pyrazine derivatives?
A1: Silica gel is the most frequently used stationary phase for the purification of pyrido[2,3-b]pyrazine derivatives due to its versatility and effectiveness in separating compounds of varying polarities.[1][2]
Q2: What are the recommended mobile phase systems for purifying pyrido[2,3-b]pyrazine derivatives?
A2: Mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate are commonly employed.[1][2][3] The ratio of these solvents is adjusted based on the polarity of the specific derivative to achieve optimal separation. Dichloromethane (DCM) can also be used as an eluent.[1]
Q3: How can I determine the appropriate solvent system for my specific pyrido[2,3-b]pyrazine derivative?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step. It helps in selecting the optimal solvent system that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure it elutes from the column effectively without taking an excessively long time.
Q4: My pyrido[2,3-b]pyrazine derivative is poorly soluble. How can I load it onto the column?
A4: Pyrido[2,3-b]pyrazines are sparingly soluble in water but have better solubility in organic solvents like ethanol and methanol.[4] For column loading, dissolve your crude product in a minimum amount of a strong solvent (like dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, impregnated silica can be loaded onto the top of the column. This "dry loading" method often provides better resolution than direct liquid loading of a poorly soluble compound.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of pyrido[2,3-b]pyrazine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel.- The compound is highly polar and strongly adsorbed. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]- For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Poor separation of the desired compound and impurities | - The chosen solvent system has poor selectivity.- The column was overloaded with the crude sample.- The column was not packed properly, leading to channeling.- The flow rate is too fast or too slow.[5] | - Re-optimize the solvent system using TLC with different solvent combinations.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.- Adjust the flow rate to an optimal level; a very slow rate can cause band broadening due to diffusion, while a very fast rate may not allow for proper equilibration.[5] |
| Co-elution of the product with an impurity | - The compounds have very similar polarities. | - Try a different solvent system to alter the selectivity.- If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system or another combination with different solvent properties.- If available, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).[2] |
| Streaking or tailing of the compound band | - The sample was not loaded in a narrow band.- The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the mobile phase. | - Use the dry loading technique for better initial band formation.- Adding a small amount of a more polar solvent (like a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase can sometimes reduce tailing.- Choose a mobile phase in which your compound is more soluble. |
| The colored band of the compound disappears from the column | - The compound might be unstable on silica gel and is decomposing. | - Perform a stability test by spotting the compound on a TLC plate with a small amount of silica and leaving it for some time to see if it degrades.[6]- If unstable, switch to a less reactive stationary phase like neutral alumina. |
Experimental Protocols
General Protocol for Column Chromatography of a Pyrido[2,3-b]pyrazine Derivative
This protocol provides a general starting point and should be optimized based on the specific characteristics of the derivative being purified.
Materials:
-
Crude pyrido[2,3-b]pyrazine derivative
-
Silica gel (for column chromatography)
-
Selected eluent system (e.g., hexane/ethyl acetate mixture)[1][2]
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture in various solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system should give your target compound an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation needs.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified pyrido[2,3-b]pyrazine derivative.[1]
-
Visual Workflows
Below are diagrams illustrating key workflows in column chromatography for pyrido[2,3-b]pyrazine derivatives.
Caption: A general workflow for the purification of pyrido[2,3-b]pyrazine derivatives using column chromatography.
Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Chloropyrido[2,3-b]pyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloropyrido[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely employed method for the synthesis of this compound is the condensation reaction between 6-chloro-2,3-pyridinediamine and glyoxal. This reaction is typically performed in a suitable solvent at room temperature and provides the desired product in good yield after purification.
Q2: What are the critical parameters for a successful synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Purity of Starting Materials: The purity of 6-chloro-2,3-pyridinediamine and glyoxal is paramount. Impurities in the starting materials can lead to the formation of undesired side products, complicating purification.
-
Reaction Temperature: The condensation is typically exothermic. Maintaining a controlled temperature, usually at or below room temperature, is important to prevent side reactions.
-
Stoichiometry: A slight excess of glyoxal can be used to ensure complete conversion of the diamine, but a large excess should be avoided to minimize the formation of glyoxal-related impurities.
-
Solvent: A solvent that dissolves the starting materials and allows for easy product precipitation or extraction is ideal. Tetrahydrofuran (THF) and ethanol are commonly used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the diamine and the formation of the product.
Q4: What are the storage recommendations for this compound?
A4: this compound is a stable solid at room temperature.[1] It should be stored in a tightly sealed container in a cool, dry place away from light.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring. - Slightly increase the molar ratio of glyoxal. |
| Degradation of the product. | - Maintain a controlled, low temperature during the reaction. - Avoid strongly acidic or basic conditions during workup. | |
| Impure starting materials. | - Use highly pure 6-chloro-2,3-pyridinediamine and glyoxal. - Consider purifying the starting materials if their purity is questionable. | |
| Multiple Spots on TLC/HPLC | Presence of unreacted starting material. | - See "Low Yield" solutions for incomplete reaction. |
| Formation of a dihydropyrido[2,3-b]pyrazine intermediate. | - The dihydropyrazine intermediate is an expected precursor to the final aromatic product. It should oxidize to the desired product during workup or upon exposure to air. Gentle heating or the introduction of a mild oxidizing agent can facilitate this conversion. | |
| Formation of glyoxal oligomers.[2][3] | - Use fresh, high-purity glyoxal. - Avoid prolonged reaction times at elevated temperatures. - These impurities are often more polar and can be removed by column chromatography. | |
| Over-reaction of glyoxal with the diamine. | - This can lead to the formation of more complex structures. Use a controlled stoichiometry of reactants. - These byproducts can often be separated by chromatography. | |
| Product is Difficult to Purify | Co-elution of impurities during column chromatography. | - Optimize the solvent system for chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| Product is an oil or fails to crystallize. | - Ensure all solvent has been removed under vacuum. - Try different solvents or solvent mixtures for recrystallization. - If the product is indeed an oil, purification by column chromatography is the preferred method. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 6-chloro-2,3-pyridinediamine and glyoxal.
Materials:
-
6-chloro-2,3-pyridinediamine
-
Glyoxal (40% solution in water)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-2,3-pyridinediamine (1.0 eq) in anhydrous THF.
-
To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization Data for this compound:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), 7.67 (d, 1H, J=8Hz)[4] |
| LC-MS (ESI) | m/z 167.0 (M+H)⁺[4] |
| HPLC Purity | >98%[4] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting common issues in the synthesis.
Signaling Pathway Context
Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of diseases such as cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A simplified diagram of a kinase signaling pathway and the inhibitory action of a pyrido[2,3-b]pyrazine derivative.
References
- 1. 6-Chloropyrido[3,2-b]pyrazine | 68236-03-3 | TCA23603 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Heteroaryl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki-Miyaura cross-coupling of heteroaryl chlorides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and provides systematic guidance for optimizing your reaction conditions.
Q1: My Suzuki coupling reaction with a heteroaryl chloride shows low or no conversion. What are the first things I should check?
A1: When encountering low conversion, a systematic approach is crucial. Start by verifying the fundamentals of your reaction setup:
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Stability: Ensure your boronic acid or ester is fresh and has been stored correctly. Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially if they are electron-deficient.[1][2] Consider using more stable derivatives like pinacol esters or MIDA boronates if instability is suspected.[2]
-
Heteroaryl Chloride Purity: Confirm the purity of your heteroaryl chloride. Impurities can sometimes interfere with the catalytic cycle.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are often sensitive to air and can oxidize.[2] It is recommended to use fresh catalyst and ligand, stored under an inert atmosphere. To test your catalyst's activity, you can run a control reaction with a known, reliable substrate combination, such as bromobenzene and phenylboronic acid.[1]
-
Base and Solvent Purity: Use high-purity, anhydrous bases and anhydrous, degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[1][2][3]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen. This can be done by evacuating and backfilling the flask multiple times.[2]
-
Efficient Mixing: Ensure adequate stirring, especially for biphasic mixtures, to facilitate contact between all reaction components.
-
Optimal Temperature: The reaction temperature should be appropriate for the substrates and catalyst system. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] It may be beneficial to screen a range of temperatures.
-
Q2: I'm observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common sign of catalyst decomposition and deactivation.[3] It indicates that the active Pd(0) species is aggregating into an inactive form. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) center and preventing aggregation.[3][4] These ligands create a sterically hindered environment around the palladium.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[3]
-
Control the Temperature: As mentioned, high temperatures can accelerate catalyst decomposition.[3] Try running the reaction at the lowest temperature that provides a reasonable rate.
-
Ensure an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to the formation of palladium black.[3]
Q3: My main side product is the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][4] To mitigate this:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.[1] Oxygen can facilitate the homocoupling pathway.
-
Use a Pd(0) Source Directly: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source (e.g., Pd(OAc)₂) which needs to be reduced in situ.[1] Inefficient reduction of Pd(II) can leave it available to promote homocoupling.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the rate of homocoupling. Screening different conditions may be necessary.
Q4: I am seeing dehalogenation of my heteroaryl chloride. What causes this and how can I prevent it?
A4: Dehalogenation is a side reaction where the chloride is replaced by a hydrogen atom.[1] This can occur after the oxidative addition step. To minimize dehalogenation:
-
Milder Reaction Conditions: Employing milder bases and lower reaction temperatures can sometimes suppress this side reaction.
-
Anhydrous Conditions: Ensure your reaction is anhydrous if the chemistry allows, as water can be a proton source for this pathway.[1]
Q5: The nitrogen in my heteroaryl chloride seems to be inhibiting the reaction. What can I do?
A5: The Lewis basic nitrogen atoms in many heteroaryl chlorides can coordinate to the palladium catalyst, forming stable, inactive complexes.[3][5] This is a significant deactivation pathway. Strategies to overcome this include:
-
Bulky Ligands: The use of sterically hindered ligands can disfavor the coordination of the heteroatom to the metal center.
-
Additives: In some cases, additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatoms.[5]
-
Protecting Groups: If possible, protecting the interfering heteroatom can be an effective strategy.
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of heteroaryl chlorides. The following tables summarize common choices and their typical applications.
Table 1: Common Palladium Catalysts and Ligands for Heteroaryl Chlorides
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Wide range of heteroaryl chlorides, including sterically hindered and electron-rich/deficient systems.[6][7] | Highly active and versatile, promoting fast reaction rates even at room temperature for some substrates.[6] |
| PdCl₂(dppf) | dppf | Often used for a variety of cross-coupling reactions, but may be less effective for challenging heteroaryl chlorides compared to more modern ligands.[8][9] | A standard, commercially available catalyst system. |
| Pd(PPh₃)₄ | PPh₃ | Generally less effective for unactivated heteroaryl chlorides but can work for activated systems.[9][10] | One of the earliest developed catalysts for Suzuki coupling. |
| NHC-Pd Complexes | N-Heterocyclic Carbenes (NHCs) | Sterically hindered and electron-rich aryl chlorides.[11] | Offer high stability and activity, sometimes allowing for room temperature reactions.[11] |
Table 2: Commonly Used Bases in Suzuki Coupling of Heteroaryl Chlorides
| Base | Strength | Typical Applications | Notes |
| K₃PO₄ | Moderate | Widely applicable for various heteroaryl chlorides. Often a good starting point.[2] | Generally provides good yields and is compatible with many functional groups. |
| K₂CO₃ | Moderate | A common and effective base, often used in aqueous solvent mixtures.[12][13] | A cost-effective and widely used option. |
| Cs₂CO₃ | Strong | Often provides superior results for challenging or sterically hindered substrates.[2][12] | The "cesium effect" can significantly enhance reactivity. |
| KF | Weak | Used in specific cases; the fluoride ion is thought to play a role in activating the boronic acid.[2][12] | Can be beneficial for minimizing base-sensitive side reactions. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Less common for Suzuki coupling but can be used in specific applications. | Their use is generally limited compared to inorganic bases. |
Table 3: Common Solvents for Suzuki Coupling of Heteroaryl Chlorides
| Solvent | Properties | Typical Use |
| 1,4-Dioxane | Polar aprotic | Often used with an aqueous base solution (e.g., 4:1 dioxane/water).[2][13] |
| Toluene | Nonpolar | A common choice, particularly for reactions requiring higher temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | Another frequently used solvent, often in combination with water. |
| Dimethylformamide (DMF) | Polar aprotic | Can be effective, especially for microwave-assisted reactions.[13] |
| Water | Polar protic | Often used as a co-solvent with an organic solvent. Can be beneficial for the solubility of inorganic bases.[14][15][16] |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.[1]
Logical Relationship of Key Reaction Components
Caption: Key components influencing the success of a Suzuki coupling reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of a Heteroaryl Chloride with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water (if using an aqueous base solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the heteroaryl chloride, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. If using an aqueous base system, add the degassed organic solvent followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[13]
Note: The optimal catalyst, ligand, base, solvent, temperature, and reaction time will vary depending on the specific substrates and should be determined experimentally. Screening of these parameters is often necessary to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Pyrazines
Welcome to the technical support center for the regiosevelctive functionalization of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the regioselective functionalization of pyrazines.
Issue 1: Low or No Yield in Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend the reaction time or increase the temperature. Ensure efficient stirring to overcome solubility issues.[1] |
| Catalyst Deactivation | Use a higher catalyst loading or add a stabilizing ligand. Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere. |
| Poor Substrate Reactivity | Electron-donating groups on the pyrazine ring can decrease reactivity towards oxidative addition. Microwave irradiation can sometimes be used to activate the substrate and accelerate the reaction.[2] |
| Side Reactions | Side reactions like protodeboronation (in Suzuki coupling) or homocoupling can reduce the yield of the desired product.[2] Adding a second equivalent of the boronic acid after a certain reaction time can sometimes improve the overall yield.[2] For Stille coupling, changing the order of reagent addition (e.g., mixing the aroyl chloride with the palladium catalyst before adding the stannylated pyrazine) can suppress homocoupling.[2] |
| Hydrodebromination | When using electron-poor aryl bromides, hydrodebromination can be a significant side reaction. Adding a catalytic amount of a silver salt, such as AgBF4, can help accelerate the desired cross-coupling reaction.[2] |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | The inherent electronic properties of the pyrazine ring can lead to a mixture of regioisomers. The use of a directing group can help to achieve higher regioselectivity. |
| Steric Hindrance | Bulky substituents on the pyrazine ring or the coupling partner can influence the regioselectivity.[3] Consider using less sterically hindered reagents if possible. |
| Reaction Conditions | The choice of catalyst, solvent, and temperature can significantly impact the regioselectivity. A systematic optimization of these parameters is crucial.[1] |
Issue 3: Difficulties with Pyrazine Lithiation
| Potential Cause | Troubleshooting Steps |
| Instability of Lithiated Intermediates | Lithiated diazine intermediates can be unstable.[4][5] Using mixed lithium-zinc bases (e.g., from ZnCl2·TMEDA and LiTMP) can improve the stability of the metalated species.[6] |
| Competing Nucleophilic Addition | The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic addition, especially with alkyllithium reagents. Using a bulky lithium amide base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred to minimize this side reaction.[5] |
| Formation of Dimerization Products | Dimerization can be a competitive side reaction. Using cosolvents like TMEDA or THF can help to reduce the formation of dimers.[6] |
| Uncontrolled Multiple Lithiations | Depending on the substrate and reaction conditions, multiple lithiations can occur.[7] For instance, the 3,6-dilithiation of 2-chloropyrazine has been reported.[7] Careful control of stoichiometry and temperature is essential. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of pyrazines?
A1: The main challenges stem from the electronic properties of the pyrazine ring. As an electron-deficient heteroaromatic system, it is generally less reactive in electrophilic aromatic substitution. The presence of two nitrogen atoms deactivates the ring and can lead to difficulties in controlling regioselectivity during C-H functionalization. Furthermore, the nitrogen atoms can coordinate with metal catalysts, potentially leading to catalyst poisoning or directing the functionalization to an undesired position.[8]
Q2: How can I improve the yield of my Suzuki coupling reaction with a chloropyrazine?
A2: To improve the yield of a Suzuki coupling with a chloropyrazine, consider the following:
-
Optimize Reaction Conditions: Systematically screen parameters such as the palladium catalyst, ligand, base, and solvent.
-
Microwave Irradiation: For less reactive substrates, microwave irradiation can significantly reduce reaction times and improve yields.[2]
-
Address Side Reactions: If you observe byproducts from protodeboronation, consider adding a second equivalent of the boronic acid partway through the reaction.[2]
Q3: I am observing a mixture of regioisomers in the direct arylation of a substituted pyrazine. How can I improve the selectivity?
A3: Achieving high regioselectivity in direct C-H arylation of pyrazines can be challenging. Here are some strategies:
-
Use of a Directing Group: If possible, introduce a directing group onto the pyrazine ring to guide the functionalization to a specific position.
-
Steric Control: The steric environment of both the pyrazine substrate and the arylating agent can influence the outcome. Modifying substituents to create a steric bias can favor the formation of one regioisomer.[3]
-
Catalyst and Ligand Screening: The choice of the transition metal catalyst and its coordinating ligand can have a profound effect on regioselectivity.
Q4: What is the best approach for the selective halogenation of pyrazines?
A4: Selective halogenation of pyrazines can be difficult to achieve directly due to the deactivated nature of the ring. While direct electrophilic halogenation often requires harsh conditions and can lead to a mixture of products, alternative strategies exist. For instance, metalation-halogenation sequences using strong bases can be employed, although they may require directing groups for reliable regioselectivity.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloropyrazine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the chloropyrazine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Lithiation of 2-Chloropyrazine
This protocol describes the lithiation at the C3 position of 2-chloropyrazine.
Materials:
-
2-Chloropyrazine
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (prepared from n-BuLi and 2,2,6,6-tetramethylpiperidine)
-
Anhydrous THF
-
Electrophile (e.g., methyl benzoate)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried flask under an argon atmosphere, prepare a solution of LiTMP in anhydrous THF.
-
Cool the LiTMP solution to -78 °C.
-
Slowly add a solution of 2-chloropyrazine (1.0 equiv) in anhydrous THF to the LiTMP solution.
-
Stir the mixture at -78 °C for the optimized duration (e.g., 30 minutes to 1.5 hours).[7]
-
Add the electrophile (e.g., methyl benzoate, 1.2-2.0 equiv) to the reaction mixture at -78 °C.
-
Stir for an appropriate amount of time at -78 °C.
-
Quench the reaction at -78 °C with a suitable quenching agent (e.g., saturated aqueous NH4Cl or an acidic solution).[7]
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Reactivity of 6-Chloropyrido[2,3-b]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 6-Chloropyrido[2,3-b]pyrazine in common chemical transformations.
The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. However, the chlorine substituent at the 6-position exhibits reduced reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, often leading to low yields and incomplete conversions. This guide offers insights and practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
A1: The low reactivity of this compound in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination stems from the strong carbon-chlorine (C-Cl) bond. Aryl chlorides are inherently less reactive than the corresponding bromides and iodides in the rate-determining oxidative addition step of the catalytic cycle. The electron-deficient nature of the pyridopyrazine ring system can further influence the reactivity of the palladium catalyst.
Q2: What are the initial checks I should perform if my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is failing?
A2: When encountering low to no yield, begin by verifying the following:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Quality: Use fresh, high-purity palladium catalyst, ligands, and base. Phosphine ligands, in particular, can be susceptible to oxidation.
-
Solvent Purity: Employ anhydrous and thoroughly degassed solvents.
-
Temperature: Confirm that the reaction is being heated to the appropriate temperature, as C-Cl bond activation often requires elevated temperatures (typically 80-120 °C).
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this compound?
A3: While Pd(PPh₃)₄ can be effective for some activated aryl chlorides, it often provides low yields with unreactive substrates like this compound. More active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the challenging oxidative addition of the C-Cl bond.
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for functionalizing this compound?
A4: Yes, SNAr can be a successful strategy, particularly with strong nucleophiles like alkoxides and under heated conditions. The electron-deficient nature of the pyridopyrazine ring activates the C-Cl bond towards nucleophilic attack. The presence of two nitrogen atoms in the pyrazine ring enhances the electrophilicity of the carbon bearing the chlorine atom, making it more susceptible to substitution.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling of this compound are a common issue. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Ineffective catalyst system | Switch to a more active catalyst/ligand combination. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G3). |
| Inappropriate base | Use a stronger base. For challenging couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature | Increase the reaction temperature. Aryl chlorides typically require temperatures in the range of 100-120 °C. | |
| Side Product Formation (e.g., Homocoupling, Protodeboronation) | Oxygen contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Boronic acid instability | Use the boronic acid as fresh as possible. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. | |
| Poor Reproducibility | Inconsistent reagent quality | Use reagents from a reliable source and store them under appropriate conditions (e.g., ligands and catalysts under inert atmosphere). |
| Inconsistent inert atmosphere | Ensure a consistent and rigorous protocol for establishing and maintaining an inert atmosphere. |
The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (2 mol %) | Pd₂(dba)₃ is often preferred as it is a source of Pd(0). |
| Ligand | XPhos (4 mol %) or SPhos (4 mol %) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. |
| Base | K₃PO₄ (2 equivalents) | A strong, non-nucleophilic base is generally effective. |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | Anhydrous and degassed. |
| Temperature | 110 °C | May require adjustment based on the specific substrates. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat this cycle three times).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., XPhos, 4 mol %).
-
Add degassed toluene or 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
`dot graph Suzuki_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Low Yield in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Inert Atmosphere?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Reagent Quality?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Reaction Temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Optimize Catalyst/Ligand\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Increase Temperature\n(100-120 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas_Solvents [label="Thoroughly Degas Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Stable_Boronic [label="Use Boronic Ester/Trifluoroborate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Inert; Start -> Check_Reagents; Start -> Check_Temp; Check_Inert -> Degas_Solvents [label="No"]; Check_Reagents -> Optimize_Catalyst [label="Suboptimal"]; Check_Reagents -> Optimize_Base [label="Suboptimal"]; Check_Temp -> Increase_Temp [label="Too Low"]; Optimize_Catalyst -> Success; Optimize_Base -> Success; Increase_Temp -> Success; Degas_Solvents -> Success; Start -> Use_Stable_Boronic [label="Protodeboronation\nObserved"]; Use_Stable_Boronic -> Success; } `
Buchwald-Hartwig Amination
Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound can be challenging. The choice of base and ligand is particularly critical.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Weak base | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS. |
| Ineffective catalyst system | Employ a catalyst system known to be effective for aryl chlorides. Combinations of a palladium precursor (e.g., Pd₂(dba)₃) with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often successful. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Competitive side reactions | Optimize the reaction temperature and time. Lowering the temperature may reduce side reactions, though it may also slow down the desired reaction. |
| Amine Decomposition | Harsh reaction conditions | If the amine is sensitive, consider using a milder base (e.g., K₃PO₄) and a more active catalyst to allow for lower reaction temperatures. |
The following table provides a starting point for optimizing the Buchwald-Hartwig amination of this compound.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol %) or RuPhos (2-4 mol %) | Ligand choice can depend on the nature of the amine. |
| Base | NaOtBu (1.2-1.5 equivalents) | A strong base is typically required. |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | Anhydrous and degassed. |
| Temperature | 100 °C | Adjust as needed. |
| Reaction Time | 4-18 hours | Monitor by TLC or LC-MS. |
-
In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried vial equipped with a stir bar.
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in the reaction solvent.
-
Add the appropriate volume of the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the primary challenge is often overcoming the activation energy, which typically requires elevated temperatures.
| Problem | Potential Cause | Recommended Solution |
| No or Slow Reaction | Insufficiently strong nucleophile | Use a stronger nucleophile (e.g., sodium methoxide instead of methanol with a base). |
| Low reaction temperature | Increase the reaction temperature. SNAr reactions on heteroaromatic chlorides often require heating, sometimes to reflux in a high-boiling solvent like DMF or DMSO. | |
| Side Product Formation | Decomposition of starting material or product | If the substrate or product is thermally unstable, try to find conditions that allow for a lower reaction temperature, such as using a more polar aprotic solvent (e.g., DMSO) to accelerate the reaction. |
| Poor Solubility | Reagents not fully dissolved | Choose a solvent in which all components are soluble at the reaction temperature. DMF, DMSO, and NMP are common choices for SNAr reactions. |
The following table provides a starting point for optimizing the SNAr of this compound with an alkoxide.
| Parameter | Recommended Starting Condition | Notes |
| Nucleophile | Sodium Methoxide (1.5-2.0 equivalents) | Pre-formed alkoxides are generally more reactive. |
| Solvent | DMF or DMSO (0.2 M) | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80-100 °C | Adjust based on the reactivity of the nucleophile. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
-
To a round-bottom flask, add a solution of sodium methoxide (1.5 equiv.) in methanol.
-
Add a solution of this compound (1.0 equiv.) in DMF.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Solvent Selection for Recrystallization of Pyridopyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of pyridopyrimidine derivatives, a crucial step for ensuring compound purity.
Frequently Asked Questions (FAQs)
Q1: What are the characteristics of an ideal solvent for recrystallizing pyridopyrimidine derivatives? The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3][4] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities upon cooling.[2][4][5]
Q2: Which solvents are commonly used for the recrystallization of this class of compounds? Commonly employed solvents for pyridopyrimidine and related pyrimidine derivatives include ethanol, isopropanol, acetone, ethyl acetate, and 1,4-dioxane.[1][3] For compounds with lower polarity, toluene may be a good choice for promoting slow crystal growth.[3] Solvent mixtures, such as ethyl acetate/hexane or acetone/hexane, are also frequently used to achieve the optimal solubility gradient.[1][6]
Q3: How should I perform a preliminary solvent screen? A preliminary solvent screen should be conducted on a small scale. This involves testing the solubility of a few milligrams of your crude pyridopyrimidine derivative in a small volume (e.g., 0.5 mL) of various candidate solvents at both room temperature and the solvent's boiling point.[1][3] The goal is to identify a solvent that dissolves the compound when hot but allows it to crystallize upon cooling.
Q4: When is it appropriate to use a mixed-solvent system? A mixed-solvent system is ideal when no single solvent exhibits the desired solubility characteristics.[1] This technique is typically used when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[3][6] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" is then added dropwise until the solution becomes cloudy (the saturation point), after which the solution is allowed to cool slowly.[1][6]
Troubleshooting Guide
Issue 1: My pyridopyrimidine derivative will not dissolve, even in the hot solvent.
-
Cause: The selected solvent has poor solvating power for your specific derivative.
-
Solution: You need to select a more suitable solvent. If you are using a non-polar solvent, try a more polar one. Alternatively, consider a solvent mixture.[1] Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then add a hot anti-solvent (in which it is poorly soluble) until turbidity is observed before cooling.[1]
Issue 2: No crystals form after the solution has cooled to room temperature.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[7]
-
Cause B: The solution is supersaturated but nucleation is inhibited.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-solution interface.[2][3][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Solution 2 (Seeding): If available, add a single, pure "seed crystal" of the compound to the solution to initiate crystallization.[2][3]
-
Issue 3: The compound "oils out," forming a liquid layer instead of solid crystals.
-
Cause: This often occurs when the solution is cooled too quickly or when the concentration of impurities is high.[2][3][7] The compound is precipitating from the solution at a temperature above its melting point.
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration and then allow the solution to cool much more slowly.[2][3][7] Placing the flask in an insulated container (e.g., a beaker wrapped in glass wool) can promote the slow cooling necessary for proper crystal formation.[2]
Issue 4: The recrystallized product still shows significant impurities by TLC or NMR.
-
Cause: The impurities may have a similar solubility profile to your desired compound in the chosen solvent.
-
Solution: A single recrystallization may be insufficient. You can either attempt a second recrystallization using a different solvent system or switch to an alternative purification method.[1] Column chromatography over silica gel is often the most effective next step for separating compounds with similar solubilities.[1][2]
Quantitative Data: Solubility of Pyrimidine Derivatives
The selection of an appropriate solvent is guided by the solubility of the compound. The following table summarizes solubility data for various pyrimidine derivatives in common organic solvents, which can serve as a starting point for your experiments. The solubility of pyrimidine derivatives generally increases with temperature.[8][9][10]
| Compound Class/Example | Solvent | Temperature | Solubility | Reference |
| Pyrimidine Derivatives | N,N-Dimethylformamide (DMF) | 298.15 - 328.15 K | High | [8][10] |
| Pyrimidine Derivatives | Methanol | 298.15 - 328.15 K | Medium | [8][10] |
| Pyrimidine Derivatives | Carbon Tetrachloride (CCl₄) | 298.15 - 328.15 K | Low | [8][10] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Ethanol | Room Temp. | Sparingly Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Ethanol | Hot | Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Ethyl Acetate | Room Temp. | Sparingly Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Ethyl Acetate | Hot | Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Acetone | Room Temp. | Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Acetone | Hot | Very Soluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Hexanes | Room Temp. | Insoluble | [3] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Hexanes | Hot | Sparingly Soluble | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines the standard steps for purifying a solid pyridopyrimidine derivative using a single-solvent system.
-
Solvent Selection: In a small test tube, add ~20 mg of the crude solid and 0.5 mL of the candidate solvent. Observe solubility at room temperature. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude pyridopyrimidine derivative into an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring.[1][3] Continue to add small portions of the hot solvent until the compound has just completely dissolved.[1][2][3]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or catalysts) are visible in the hot solution, they must be removed. Perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[1][11]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature on a benchtop.[1][2][5] Slow cooling is critical for the formation of large, pure crystals.[2][5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to further decrease the compound's solubility and maximize the crystal yield.[1][2][3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[1][2][3]
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1][2][3]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, carefully transfer the crystals to a watch glass for final drying in a desiccator or a vacuum oven.
Visualizations
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. researchgate.net [researchgate.net]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Monitoring 6-Chloropyrido[2,3-b]pyrazine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of coupling reactions involving 6-Chloropyrido[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound coupling reaction?
A1: The most common analytical techniques for monitoring these types of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The selection depends on several factors:
-
Speed and Simplicity: TLC is the fastest and simplest method for a quick qualitative check of reaction completion.[1][2]
-
Quantitative Analysis: HPLC is ideal for accurate quantification of reactants, products, and byproducts, providing detailed kinetic data.[3][4]
-
Volatile Compounds: GC-MS is suitable if your reactants and products are volatile or can be made volatile through derivatization.[5][6]
-
Structural Information: NMR provides detailed structural information and can be used to quantify the reaction conversion by integrating signals corresponding to starting material and product.[7][8]
Q3: How often should I take a sample from my reaction?
A3: The sampling frequency depends on the expected reaction rate. For a new reaction, it is advisable to take a sample at t=0 (before adding the catalyst or starting the heat) and then at regular intervals (e.g., every 15-30 minutes) for the first couple of hours. As the reaction slows, the interval can be extended (e.g., every 1-2 hours) until no further change is observed.
Q4: What is the difference between online and offline reaction monitoring?
A4:
-
Offline monitoring is the traditional method where a sample is manually removed from the reactor, quenched, and then analyzed separately.[9][10] This process is labor-intensive and has a time delay.[11]
-
Online monitoring involves an automated system that diverts a small portion of the reaction mixture to an analytical instrument (like HPLC or MS) in a continuous or near-continuous fashion, providing real-time data.[9][12] This method offers advantages like continuous monitoring and the ability to observe short-lived intermediates.[12]
Q5: What are the common byproducts in a Suzuki-Miyaura coupling of a chloropyridine derivative?
A5: Common byproducts include homocoupling of the boronic acid, deborylation of the boronic acid (protodeboronation), and homocoupling of the chloropyridine starting material.[13][14][15] These can complicate the analysis and should be considered when interpreting chromatograms or spectra.
Troubleshooting Guides
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. Inappropriate solvent polarity. | 1. Dilute the sample before spotting.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).3. Adjust the polarity of your solvent system.[16][17][18] |
| Reactant and product spots are too close (low resolution). | The polarity of the mobile phase is not optimal. | 1. If spots are near the solvent front (high Rf), decrease the eluent's polarity.2. If spots are near the baseline (low Rf), increase the eluent's polarity.3. Try a different solvent system altogether.[16][19] |
| No spots are visible under UV light. | 1. The sample is too dilute.2. The compounds are not UV-active.3. The compounds have evaporated from the plate. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.2. Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.3. This may indicate volatile compounds, making TLC difficult for visualization.[16][17] |
| Reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) creates a smear. | The high-boiling solvent is not fully removed and interferes with the chromatography. | Spot the TLC plate, then place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[19] |
Troubleshooting HPLC Analysis
| Problem | Potential Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | 1. Column degradation.2. Incompatible sample solvent and mobile phase.3. Presence of silanol interactions (for basic compounds). | 1. Flush or replace the column.2. Dissolve the sample in the mobile phase if possible.3. Add a modifier like triethylamine or use a base-deactivated column. |
| Poor resolution between peaks. | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry. | 1. Optimize the mobile phase by changing the solvent ratio or using a gradient elution.2. Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).[20] |
| Fluctuating baseline. | 1. Air bubbles in the system.2. Incomplete mobile phase mixing.3. Contaminated detector cell. | 1. Degas the mobile phase.2. Ensure proper mixing of mobile phase components.3. Flush the detector cell. |
| Inconsistent retention times. | 1. Fluctuation in column temperature.2. Changes in mobile phase composition.3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase carefully.3. Check the pump for leaks and ensure consistent flow. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
Sampling: Using a glass capillary, withdraw a small aliquot (a few microliters) from the reaction mixture.
-
Dilution: Dilute the aliquot in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. It is good practice to also spot the starting material(s) and a "co-spot" (starting material and reaction mixture in the same spot) for comparison.[19]
-
Development: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the spotted line.[17] Close the chamber and allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry.
-
Visualization: Visualize the spots under a UV lamp. Circle the spots with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Sample Preparation for HPLC Analysis
-
Sampling: Withdraw a precise volume (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., a small amount of water or a buffer solution) to stop the reaction.
-
Dilution: Dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis (typically in the µg/mL range).[21]
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Transfer the filtered sample to an HPLC vial and inject it into the HPLC system.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the increase in the peak area of the product.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Sampling & Quenching: Take a small aliquot from the reaction and quench it, typically by diluting it in a suitable solvent and washing with water to remove salts and non-volatile components.
-
Extraction: Perform a liquid-liquid extraction if necessary to isolate the analytes into a volatile organic solvent (e.g., dichloromethane, hexane).[6]
-
Drying: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Derivatization (if required): If the compounds are non-volatile (containing polar functional groups like -OH, -NH, -COOH), they may need to be derivatized to increase their volatility.[5][22] A common method is silylation.
-
Dilution & Injection: Dilute the final organic solution to an appropriate concentration (e.g., 10 µg/mL) and transfer it to a GC vial for injection.[21]
Protocol 4: Sample Preparation for NMR Analysis
-
Sampling: Withdraw a larger aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.
-
Workup: Perform a mini-workup by diluting the sample in a suitable organic solvent (e.g., ethyl acetate), washing with water or brine to remove inorganic salts and polar solvents like DMF.
-
Drying & Evaporation: Dry the organic layer over an anhydrous salt, filter, and evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum. Determine the reaction conversion by comparing the integration of a characteristic signal from the product to a characteristic signal from the starting material.[8]
Data Presentation: Typical Analytical Parameters
The following tables provide starting points for method development. Optimal conditions will vary based on the specific substrates and reaction conditions.
Table 1: TLC Mobile Phase Suggestions
| Polarity of Product | Suggested Solvent System (v/v) |
| Non-polar | 10-30% Ethyl Acetate in Hexanes |
| Intermediate Polarity | 30-70% Ethyl Acetate in Hexanes |
| Polar | 5-10% Methanol in Dichloromethane |
Table 2: HPLC Method Parameters
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient (e.g., 10% to 90% B over 15 min)[23] |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm |
| Column Temperature | 25-40 °C |
Visualizations
References
- 1. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. wjpmr.com [wjpmr.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. Optimizing process control: Inline, Online, Atline, and Offline [amf.ch]
- 10. holloid.com [holloid.com]
- 11. Online vs. Offline Condition Monitoring: Choosing the Right Approach for Your Maintenance Strategy [f7i.ai]
- 12. microsaic.com [microsaic.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. silicycle.com [silicycle.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Chromatography [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. uoguelph.ca [uoguelph.ca]
- 22. blog.organomation.com [blog.organomation.com]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Reducing Reactive Metabolite Formation in Pyrido[2,3-b]pyrazine Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize reactive metabolite formation in pyrido[2,3-b]pyrazine antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is reducing reactive metabolite formation a critical step in the development of pyrido[2,3-b]pyrazine antagonists?
A1: Reactive metabolites are chemically unstable species that can covalently bind to cellular macromolecules like proteins and DNA. This binding can lead to idiosyncratic adverse drug reactions (IADRs), such as drug-induced liver injury (DILI), skin rashes, and other toxicities. A key goal in drug discovery is to identify and mitigate structural liabilities that lead to the formation of these reactive species to develop safer medicines.
Q2: What are the common bioactivation pathways for nitrogen-containing heterocyclic compounds that could be relevant to pyrido[2,3-b]pyrazine antagonists?
A2: Nitrogen-containing heterocycles can undergo several bioactivation pathways, primarily mediated by cytochrome P450 (CYP) enzymes. Common pathways include:
-
Epoxidation: Oxidation of the aromatic rings can form reactive epoxides.
-
Quinone-imine formation: Oxidation of electron-rich aromatic amines or phenols can lead to the formation of highly reactive quinone-imines.
-
N-oxidation: Oxidation of nitrogen atoms within the heterocyclic core can sometimes lead to reactive intermediates.
-
Ring opening: In some cases, oxidative metabolism can lead to the opening of the heterocyclic ring, generating reactive aldehydes or other species.
Q3: What are the primary strategies for reducing reactive metabolite formation in pyrido[2,3-b]pyrazine antagonists?
A3: Several medicinal chemistry strategies can be employed:
-
Blocking sites of metabolism: Introducing substituents, such as fluorine atoms, at positions susceptible to oxidative metabolism can block the formation of reactive intermediates.
-
Altering electronic properties: Modifying the electronic nature of the ring system can make it less susceptible to oxidation. For example, replacing a carbon atom with a more electronegative nitrogen atom can increase the oxidation potential of the ring system, thereby reducing the likelihood of bioactivation. This was a successful strategy in the development of TRPV1 antagonists, where a 1,8-naphthyridine core was replaced with a pyrido[2,3-b]pyrazine core.[1]
-
Introducing "metabolic soft spots": Introducing an alternative, non-bioactivating metabolic pathway can divert metabolism away from the pathway that forms reactive species.
-
Reducing the daily dose: By increasing the potency of the antagonist and improving its pharmacokinetic properties, the required clinical dose can be lowered, which in turn reduces the overall exposure to any potential reactive metabolites.
Troubleshooting Guides
Problem 1: High levels of covalent binding or glutathione (GSH) adducts are observed in in vitro assays with a pyrido[2,3-b]pyrazine antagonist.
| Possible Cause | Troubleshooting Step |
| Oxidation of the pyrido[2,3-b]pyrazine core | - Introduce electron-withdrawing groups to the ring system to decrease its susceptibility to oxidation.- Block potential sites of metabolism on the ring with small, inert substituents like fluorine. |
| Metabolism of a substituent on the core | - Identify the site of metabolism using techniques like metabolite identification studies with mass spectrometry.- Modify the substituent to block the metabolic soft spot or replace it with a more metabolically stable group. |
| Formation of a quinone-imine from an aniline or phenol moiety | - If the structure contains an aniline or phenol, consider replacing it with a less readily oxidized isostere.- Introduce steric hindrance near the aniline or phenol to prevent CYP enzyme access. |
Problem 2: Difficulty in detecting and characterizing reactive metabolites.
| Possible Cause | Troubleshooting Step |
| Low levels of reactive metabolite formation | - Use a more sensitive trapping agent, such as radiolabeled [³⁵S]GSH.[1] - Employ highly sensitive analytical techniques like high-resolution mass spectrometry. |
| Unstable GSH adducts | - Consider using alternative trapping agents like N-acetylcysteine or cyanide, depending on the expected nature of the reactive intermediate.- Optimize the pH and incubation conditions of the trapping experiment to improve adduct stability. |
| Complex fragmentation patterns in MS/MS | - Utilize stable isotope-labeled GSH (e.g., ¹³C₂, ¹⁵N-GSH) to create a characteristic isotopic doublet in the mass spectrum, which simplifies the identification of GSH adducts. |
Data Presentation
While specific quantitative data for the covalent binding of the 1,8-naphthyridine precursor versus the pyrido[2,3-b]pyrazine TRPV1 antagonist (compound 26) is not publicly available, the discovery publication states that compound 26 showed a "significantly lower potential for the formation of reactive metabolites."[1]
To illustrate how such data is typically presented, the following table shows a representative example from a different study where structural modifications led to a reduction in GSH-adduct formation in tricyclic diazepine-based mutant IDH1 inhibitors.
Table 1: In Vitro Glutathione (GSH) Adduct Formation in Human Liver Microsomes (HLM)
| Compound | R¹ Substituent | R² Substituent | GSH Adduct Formation (% of Total Metabolism) |
| 1 | Morpholine | Tetrahydropyran | 27% |
| 2 | Piperidine | Cyclohexane | 15% |
| 3 (Optimized) | C-Linked Morpholine | Fluorinated Cyclohexane | < 5% |
This table is a representative example based on data from a study on tricyclic diazepine-based inhibitors and is intended to illustrate the format of quantitative data presentation.
Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Trapping Assay to Detect Reactive Metabolites
Objective: To qualitatively and semi-quantitatively assess the potential of a pyrido[2,3-b]pyrazine antagonist to form reactive metabolites by trapping them with glutathione.
Materials:
-
Test compound (pyrido[2,3-b]pyrazine antagonist)
-
Human liver microsomes (HLM)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (final concentration 0.5-1 mg/mL), GSH (final concentration 1-5 mM), and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1-10 µM). A parallel incubation without NADPH should be run as a negative control.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor for potential GSH adducts using precursor ion scanning for the m/z corresponding to the loss of the pyroglutamic acid moiety of GSH (129 Da) in positive ion mode, or by scanning for the characteristic fragment of GSH (m/z 272) in negative ion mode.
-
Alternatively, use a high-resolution mass spectrometer to search for the predicted exact mass of the GSH adducts.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Reactivity Showdown: 6-Chloropyrido[2,3-b]pyrazine vs. 6-Bromopyrido[2,3-b]pyrazine in Key Organic Transformations
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core, particularly at the 6-position, is crucial for modulating the physicochemical and biological properties of the resulting derivatives. The choice between 6-chloro- and 6-bromopyrido[2,3-b]pyrazine as starting materials can significantly impact the efficiency and outcome of synthetic routes. This guide provides an objective comparison of their reactivity in three cornerstone reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by established principles and experimental data from analogous systems.
Executive Summary of Reactivity
In general, for palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond, rendering 6-bromopyrido[2,3-b]pyrazine the more reactive substrate. Conversely, in nucleophilic aromatic substitution, the reactivity is primarily dictated by the electron-deficient nature of the aromatic ring and the electronegativity of the leaving group, often making the chloro-derivative slightly more reactive or of comparable reactivity to its bromo counterpart.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for the Bromo Derivative
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The universally accepted mechanism for these reactions involves an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The bond dissociation energy of the C-X bond is a critical factor governing the rate of this step, with the weaker C-Br bond reacting faster than the stronger C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds. The general reactivity trend for aryl halides in this reaction is I > Br > OTf >> Cl.[1] This indicates that 6-bromopyrido[2,3-b]pyrazine would be expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 6-chloropyrido[2,3-b]pyrazine. While direct comparative data for these specific substrates is scarce, numerous studies on related heterocyclic systems confirm this trend.
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling of a Bromo-pyridazine Derivative
| Entry | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 28 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
A mixture of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), and 2 M aqueous Na₂CO₃ (1 mL) in a mixture of DME (8 mL) and ethanol (2 mL) is stirred under a nitrogen atmosphere at 80 °C for 48 hours.[2] After cooling, the reaction mixture is extracted with chloroform, and the combined organic layers are washed with saturated NaCl solution, dried, and concentrated. The product is then purified by chromatography.[2]
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is initiated by the oxidative addition of the palladium catalyst to the aryl halide. Consequently, 6-bromopyrido[2,3-b]pyrazine is anticipated to be more reactive than its chloro counterpart in this transformation. The development of specialized ligands has enabled the coupling of less reactive aryl chlorides, but typically, these reactions require higher catalyst loadings, higher temperatures, and longer reaction times compared to the corresponding bromides.[3]
Table 2: Representative Experimental Data for Buchwald-Hartwig Amination of a Bromopyridine Derivative
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine
In a Schlenk vessel under an argon atmosphere, 2-bromo-6-methylpyridine (18 mmol), (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), NaOtBu (25 mmol), (±)-BINAP (0.35 mmol), and Pd₂(dba)₃ (0.18 mmol) are combined in toluene (50 mL).[4] The mixture is heated to 80 °C with stirring for 4 hours. After cooling to room temperature, diethyl ether is added, and the mixture is washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The product is recrystallized to yield the desired aminated product.[4]
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group. In this mechanism, the rate-determining step is typically the initial nucleophilic attack. The reactivity is therefore more dependent on the electrophilicity of the carbon atom bearing the halogen and the ability of the leaving group to stabilize the developing negative charge in the transition state.
The general leaving group aptitude in SNAr reactions is often F > Cl ≈ Br > I. This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. Given the similar electronegativities of chlorine and bromine, this compound and 6-bromopyrido[2,3-b]pyrazine are expected to exhibit comparable reactivity in SNAr reactions. In some cases, the chloro-derivative may even show slightly higher reactivity.
Table 3: Comparative Reactivity in SNAr Reactions of Haloquinolines
Experimental Protocol: Nucleophilic Aromatic Substitution of a Chloroazine
The reaction of a chloroazine, such as 2-chloropyrazine, with an amine can be carried out by heating the reactants in a suitable solvent, often with the addition of a base to neutralize the HCl generated. For instance, the reaction of 2-chloropyrazine with morpholine can be performed in water in the presence of KF.[6]
Logical Workflow for Reactivity Comparison
Figure 1. A diagram illustrating the key mechanistic steps influencing the relative reactivity in palladium-catalyzed cross-coupling versus nucleophilic aromatic substitution reactions.
Conclusion for the Practicing Scientist
For researchers planning the synthesis of 6-substituted pyrido[2,3-b]pyrazine derivatives, the choice between the chloro and bromo precursors should be guided by the intended chemical transformation:
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, 6-bromopyrido[2,3-b]pyrazine is the superior choice , offering higher reactivity that translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
-
For nucleophilic aromatic substitution reactions, this compound is a suitable and often more cost-effective option , with reactivity expected to be comparable to, or slightly greater than, the bromo analogue.
This guide provides a framework for decision-making in the synthesis of this important class of compounds. The provided experimental protocols, while not for the exact target molecules, serve as excellent starting points for reaction optimization.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki Coupling Catalysts for 6-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocycle found in numerous biologically active molecules. The efficient and selective C-C bond formation at the 6-position of 6-chloropyrido[2,3-b]pyrazine is a critical step in the synthesis of many drug candidates. This guide provides a comparative overview of common palladium catalysts used for this transformation, supported by experimental data from related heteroaryl chloride couplings.
Catalyst Performance Comparison
The choice of catalyst is paramount for a successful Suzuki coupling, especially with electron-deficient and potentially coordinating heteroaryl chlorides like this compound. Below is a summary of commonly employed palladium catalysts and their typical performance in the coupling of various aryl and heteroaryl boronic acids with heteroaryl chlorides. While specific data for this compound is limited in the public domain, the following table is compiled from data on structurally similar substrates and serves as a strong predictive tool.
| Catalyst System | Catalyst Loading (mol%) | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Features & Limitations |
| Buchwald Ligand-Based Catalysts | |||||
| Pd₂(dba)₃ / SPhos | 0.5 - 2 | 85 - 98 | 2 - 12 | 80 - 110 | Broad substrate scope, effective for hindered substrates.[1] Ligand can be air-sensitive. |
| Pd₂(dba)₃ / DavePhos | 1 - 3 | 80 - 95 | 4 - 18 | 80 - 110 | Good for a wide range of heteroaryl chlorides.[1] May require slightly higher catalyst loading. |
| Pd(OAc)₂ / RuPhos | 0.5 - 2 | 88 - 99 | 1 - 8 | RT - 100 | Highly active, allows for lower reaction temperatures. May be more expensive. |
| PEPPSI Catalysts (N-Heterocyclic Carbene-Based) | |||||
| PEPPSI-IPr | 1 - 3 | 90 - 99 | 2 - 16 | 60 - 100 | Air and moisture stable, easy to handle.[2] Excellent for electron-deficient heterocycles. |
| PEPPSI-SIPr | 1 - 3 | 85 - 97 | 3 - 18 | 70 - 110 | Offers different selectivity compared to IPr in some cases. |
| Traditional Phosphine Ligand-Based Catalysts | |||||
| Pd(PPh₃)₄ | 3 - 10 | 60 - 85 | 12 - 24 | 90 - 120 | Readily available and inexpensive. Often requires higher catalyst loading and longer reaction times. Prone to deactivation with some substrates. |
| PdCl₂(dppf) | 2 - 5 | 75 - 92 | 8 - 20 | 80 - 110 | Good for a range of substrates, but can be less effective for very challenging couplings. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for Suzuki coupling reactions with heteroaryl chlorides, which can be adapted for this compound.
General Procedure using a Buchwald Ligand-Based Catalyst (e.g., SPhos)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%) in the reaction solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Reaction Execution: Add the catalyst mixture to the Schlenk tube. The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring for the specified time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure using a PEPPSI Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: To a vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add the desired solvent (e.g., t-butanol or DMF, 5 mL).
-
Reaction Execution: The vial is sealed and the mixture is stirred at the desired temperature (typically 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is separated, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the Suzuki coupling mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Catalyst Selection Criteria
The selection of an optimal catalyst and reaction conditions is a multifactorial decision. The following diagram outlines the key considerations.
Caption: Key factors influencing the choice of a Suzuki coupling catalyst.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Pyrido[2,3-b]pyrazine and 1,8-Naphthyridine Cores
A detailed guide for researchers and drug development professionals on the therapeutic potential of two closely related nitrogen-containing heterocyclic scaffolds.
The pyrido[2,3-b]pyrazine and 1,8-naphthyridine cores are two prominent heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural similarities, both featuring a fused pyridine ring system, lead to overlapping yet distinct pharmacological profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Overview of Biological Activities
Both pyrido[2,3-b]pyrazines and 1,8-naphthyridines are privileged structures in drug discovery, demonstrating a wide array of therapeutic potential.[1][2] 1,8-Naphthyridine derivatives are well-established for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] They have also shown promise in treating neurological disorders.[1] Similarly, pyrido[2,3-b]pyrazines have been investigated for their anticancer, antiviral, and kinase inhibitory activities.[3][4] A notable advantage of the pyrido[2,3-b]pyrazine core has been demonstrated in the development of TRPV1 antagonists, where it led to a reduced potential for the formation of reactive metabolites compared to a 1,8-naphthyridine analogue.[5]
Anticancer Activity: A Tale of Two Scaffolds
Both heterocyclic systems have been extensively explored as potential anticancer agents, often functioning as kinase inhibitors or agents that induce apoptosis.
Pyrido[2,3-b]pyrazines have shown potent activity against various cancer cell lines, including those resistant to existing therapies. For instance, novel pyrido[2,3-b]pyrazine derivatives have been synthesized that inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[3] One promising compound, 7n , exhibited IC50 values of 0.09 μM and 0.15 μM against PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) cells, respectively.[3] Other derivatives have been identified as covalent inhibitors of KRAS, a key oncogene.[6]
1,8-Naphthyridines also exhibit significant anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[7] Derivatives of this scaffold have been investigated as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[7][8]
Comparative Anticancer Activity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine | 7n | PC9 (NSCLC) | 0.09 | [3] |
| 7n | PC9-ER (NSCLC) | 0.15 | [3] | |
| Pyrido[2,3-b][1][3]oxazine | 7f | HCC827 (NSCLC) | 0.09 | [9] |
| 7f | NCI-H1975 (NSCLC) | 0.89 | [9] | |
| 7f | A-549 (NSCLC) | 1.10 | [9] | |
| Pyrido[2,3-d]pyrimidine | 6b | PC-3 (Prostate) | 1.63 | [10] |
| 6e | PC-3 (Prostate) | 2.15 | [10] | |
| 8d | MCF-7 (Breast) | 2.50 | [10] |
Kinase Inhibition: Targeting Cellular Signaling
The inhibition of protein kinases is a crucial strategy in modern cancer therapy. Both scaffolds have proven to be effective kinase inhibitors.
Pyrido[2,3-b]pyrazines and related structures like pyrrolo[2,3-b]pyrazines have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR).[9][11][12] For example, a series of 5H-pyrrolo[2,3-b]pyrazines were identified as novel FGFR inhibitors.[11]
1,8-Naphthyridines are also recognized as a "privileged scaffold" for designing kinase inhibitors.[13] They have been shown to inhibit a range of kinases, including those involved in tumor growth and proliferation.[14][15]
Signaling Pathway: Kinase Inhibition
Caption: General mechanism of kinase inhibition by small molecules.
Antimicrobial Activity: Combating Bacterial Resistance
The 1,8-naphthyridine core is famously associated with the quinolone class of antibiotics, starting with the discovery of nalidixic acid.[16][17] These compounds typically act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17][18] This has led to the development of numerous potent antibacterial agents.[19][20] Furthermore, some 1,8-naphthyridine derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[18][21]
Pyrido[2,3-b]pyrazines have also been investigated for their antibacterial properties. Certain derivatives, particularly those with thiocarbonyl groups, have demonstrated good activity against both Gram-positive and Gram-negative bacteria. Difunctional pyrido[2,3-b]pyrazine derivatives have shown excellent antibacterial activities against plant pathogens like Xanthomonas oryzae.[22]
Comparative Antimicrobial Activity Data
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrido[2,3-b]pyrazine | 2,3-dithione derivative | Staphylococcus aureus | 78 | |
| 2,3-dithione derivative | Bacillus cereus | 78 | ||
| 2,3-dithione derivative | Escherichia coli | 625 | ||
| Compound 16 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.5 | [22] | |
| Compound 16 | Xanthomonas oryzae pv. oryzicola (Xoc) | 1.7 | [22] | |
| 1,8-Naphthyridine | Triazolo-naphthyridine-one | Multidrug-resistant E. coli | 0.25 | [19] |
| Nalidixic acid derivative (31b) | B. subtilis (resistant) | IC50: 1.7-13.2 | [17] |
Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.
Antiviral Activity
Both scaffolds have also shown potential as antiviral agents.
Pyrido[2,3-b]pyrazines have been identified as a novel class of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4] A lead compound from this series demonstrated potent antiviral activity against HCMV with an EC50 of 0.33 μM and also showed broad-spectrum activity against other herpesviruses like HSV-1, HSV-2, and EBV.[4]
1,8-Naphthyridines have reported activity against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[2,3-b]pyrazine or 1,8-naphthyridine derivatives) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for a typical MTT cell proliferation assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[7]
Conclusion
Both the pyrido[2,3-b]pyrazine and 1,8-naphthyridine cores represent highly valuable scaffolds in medicinal chemistry, each with a rich and diverse range of biological activities. While 1,8-naphthyridines have a longer history, particularly in the antimicrobial field, pyrido[2,3-b]pyrazines are emerging as a versatile and promising class of compounds, especially in the areas of anticancer and antiviral research. The choice between these two scaffolds for a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundation for researchers to navigate the extensive literature on these two important heterocyclic systems and to inform the design of novel and effective therapeutic agents.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. iipseries.org [iipseries.org]
- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Pyrido[2,3-b]pyrazine Derivatives Demonstrate Potent Cytotoxic Activity Against Erlotinib-Resistant Lung Cancer Cells
A comparative analysis of the cytotoxic effects of novel pyrido[2,3-b]pyrazine derivatives on erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small cell lung cancer (NSCLC) cell lines reveals their potential to overcome acquired resistance. Experimental data indicates that these compounds exhibit significant inhibitory effects on the proliferation of both cell types, suggesting a promising avenue for the development of new therapeutics for patients who have developed resistance to standard EGFR tyrosine kinase inhibitors (TKIs).
This guide provides a comparative overview of the cytotoxic activity of pyrido[2,3-b]pyrazine derivatives, detailing their efficacy, the experimental methods used for their evaluation, and the underlying signaling pathways implicated in the observed erlotinib resistance.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of pyrido[2,3-b]pyrazine derivatives was assessed by determining their half-maximal inhibitory concentration (IC50) values in both PC9 and PC9-ER cell lines. A lower IC50 value indicates a higher potency of the compound. While a series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated, the following table presents the data for a lead compound, designated as 7n, as reported in a key study.[1] This compound demonstrates the ability to inhibit both the erlotinib-sensitive and, crucially, the erlotinib-resistant cell lines with high efficacy.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7n | PC9 (Erlotinib-Sensitive) | 0.09 | [1] |
| 7n | PC9-ER (Erlotinib-Resistant) | 0.15 | [1] |
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of pyrido[2,3-b]pyrazine derivatives against PC9 and PC9-ER cell lines, based on standard methodologies.
Cell Culture and Maintenance
-
Cell Lines: Human non-small cell lung cancer cell line PC9 (erlotinib-sensitive) and its erlotinib-resistant derivative, PC9-ER.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency. For PC9-ER cells, a maintenance concentration of erlotinib may be included in the culture medium to retain the resistance phenotype.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrido[2,3-b]pyrazine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (DMSO-containing medium) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of pyrido[2,3-b]pyrazine derivatives.
Signaling Pathways in PC9 vs. PC9-ER Cells
Caption: EGFR signaling in erlotinib-sensitive vs. resistant lung cancer cells.
References
A Comparative Analysis of the Antibacterial Activities of Bismerthiazol and Thiodiazole-Copper
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial properties of two prominent agricultural bactericides: bismerthiazol and thiodiazole-copper. The information presented herein is collated from scientific literature to assist researchers, scientists, and professionals in drug development in understanding the efficacy and mechanisms of these compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of their modes of action.
Overview of Antibacterial Activity
Bismerthiazol and thiodiazole-copper are both utilized in agriculture to manage bacterial diseases in crops. However, their efficacy and mechanisms of action exhibit notable differences. Thiodiazole-copper generally demonstrates a direct and broad-spectrum antibacterial effect, attributable to the combined actions of its thiodiazole and copper components. In contrast, bismerthiazol's primary strength lies in its ability to induce systemic resistance in plants, often resulting in more potent in vivo effects despite potentially lower in vitro activity.
Quantitative Comparison of Antibacterial Efficacy
The following tables summarize the available quantitative data on the antibacterial activity of bismerthiazol and thiodiazole-copper against various plant pathogenic bacteria.
Table 1: In Vitro Antibacterial Activity (EC50 in mg/L)
| Bacterial Species | Bismerthiazol | Thiodiazole-Copper | Reference |
| Xanthomonas oryzae pv. oryzae | 68.37 | 90.43 | [1] |
| Xanthomonas oryzae pv. oryzicola | 75.59 | 97.93 | [1] |
| Xanthomonas oryzae | 96.2 | - | [2] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Table 2: In Vivo Protective Effect Against Xanthomonas oryzae
| Compound | Protective Effect (%) at 200 µg/mL | Reference |
| Bismerthiazol | 25.6 | [2] |
| Thiodiazole-Copper | 32.0 | [2] |
Table 3: Minimum Bactericidal Concentration (MBC)
| Bacterial Species | Bismerthiazol | Thiodiazole-Copper | Reference |
| Pseudomonas syringae pv. actinidiae | Not Available | >100 µg/mL | [3] |
MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Mechanisms of Action
The antibacterial mechanisms of bismerthiazol and thiodiazole-copper are fundamentally different, which explains their varying performance in in vitro and in vivo settings.
Thiodiazole-Copper: A Dual-Action Bactericide
Thiodiazole-copper exhibits a two-pronged attack on bacterial pathogens.[4] The thiodiazole component is believed to interfere with the integrity of the bacterial cell wall. Simultaneously, the copper ions disrupt essential metabolic processes by binding to proteins and enzymes within the microbial cells, leading to cell death.[4] This direct bactericidal action makes it effective in vitro.
Bismerthiazol: Inducer of Host Defense
Bismerthiazol's primary mode of action is the induction of the host plant's innate defense mechanisms.[5] While it possesses some direct antimicrobial properties, its significant in vivo efficacy is largely attributed to its ability to act as a chemical elicitor, triggering signaling pathways within the plant that lead to a heightened state of resistance against pathogens.[5] This includes the production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), activation of defense-related genes, and the strengthening of physical barriers such as callose deposition.[5] This indirect mode of action often results in lower in vitro antibacterial activity compared to its in vivo performance.
Experimental Protocols
The following section outlines a general methodology for assessing the in vitro antibacterial activity of compounds like bismerthiazol and thiodiazole-copper, based on common practices described in the referenced literature.
In Vitro Antibacterial Activity Assay (Turbidimeter Test)
This method is commonly used to determine the EC50 of a compound against a specific bacterium.
1. Inoculum Preparation:
- A single colony of the target bacterium is inoculated into a liquid nutrient broth.
- The culture is incubated at an optimal temperature (e.g., 28-30°C) with shaking until it reaches the logarithmic growth phase.
- The bacterial suspension is diluted to a standardized concentration (e.g., 10^6 CFU/mL).
2. Assay Preparation:
- The test compounds (bismerthiazol, thiodiazole-copper) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions of the stock solutions are prepared in 96-well microtiter plates.
- The standardized bacterial inoculum is added to each well.
3. Incubation and Measurement:
- The microtiter plates are incubated under the same conditions as the inoculum preparation for a specified period (e.g., 24-48 hours).
- The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm) to determine bacterial growth.
- The inhibition rate is calculated relative to a control group containing no test compound.
4. Data Analysis:
- The EC50 value is calculated from the dose-response curve of the inhibition rates.
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inoculum" [label="Prepare Bacterial Inoculum"];
"SerialDilution" [label="Prepare Serial Dilutions of Test Compounds"];
"Inoculation" [label="Inoculate Microtiter Plates"];
"Incubation" [label="Incubate Plates"];
"ODMeasurement" [label="Measure Optical Density (OD)"];
"DataAnalysis" [label="Calculate Inhibition Rate and EC50"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Inoculum";
"Inoculum" -> "Inoculation";
"SerialDilution" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "ODMeasurement";
"ODMeasurement" -> "DataAnalysis";
"DataAnalysis" -> "End";
}
Conclusion
The choice between bismerthiazol and thiodiazole-copper for controlling bacterial diseases in plants depends on the specific pathogen and the desired mode of action. Thiodiazole-copper provides a direct and broad-spectrum bactericidal effect, making it a suitable option for immediate control of a wide range of bacteria. Bismerthiazol, on the other hand, offers a more nuanced approach by stimulating the plant's own defense systems, which can provide longer-lasting and systemic protection. The quantitative data presented in this guide, although limited to a few bacterial species, suggests that the in vitro efficacy of these compounds can vary, highlighting the importance of considering both direct antibacterial activity and host-mediated effects in the development and application of agricultural bactericides. Further research with direct comparative studies across a broader range of plant pathogenic bacteria is warranted to provide a more comprehensive understanding of their relative efficacies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Abilities of Three Kinds of Copper-Based Nanoparticles to Control Kiwifruit Bacterial Canker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Thiodiazole Copper Enhances Crop Immunity and Fungal Resistance [jindunchemical.com]
- 5. The Commonly Used Bactericide Bismerthiazol Promotes Rice Defenses against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Synthesized Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the essential analytical techniques for the structural confirmation of newly synthesized pyrido[2,3-b]pyrazine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Unambiguous structure elucidation is a critical step in the drug discovery and development process, ensuring the integrity of structure-activity relationship (SAR) studies. This document outlines the primary spectroscopic and crystallographic methods, presenting their principles, data interpretation, and comparative utility, supported by experimental data from recent literature.
Core Analytical Techniques for Structural Elucidation
The structural confirmation of pyrido[2,3-b]pyrazine derivatives predominantly relies on a combination of spectroscopic and crystallographic techniques. The most commonly employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.[1][2][3] Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are also frequently used to provide complementary information.[4][5][6][7][8]
A typical workflow for the structural confirmation of a synthesized pyrido[2,3-b]pyrazine derivative is illustrated below.
Caption: Workflow for the synthesis and structural confirmation of pyrido[2,3-b]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for elucidating the structure of organic molecules in solution. For pyrido[2,3-b]pyrazine derivatives, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrido[2,3-b]pyrazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Data Interpretation and Comparison
The chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR provide information about the number and connectivity of protons. The chemical shifts in ¹³C NMR indicate the electronic environment of each carbon atom.
| Compound | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 300 MHz) δ (ppm) | Reference |
| 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | 9.10 (d, 1H), 8.58 (d, 1H), 7.59 (m, 2H), 7.46 (m, 2H), 7.10 (m, 2H) | 155.14, 149.73, 148.44, 148.03, 140.83, 140.36, 138.89, 135.82, 130.88, 130.66, 130.33, 130.07, 127.78, 127.72, 120.81 | [9] |
| 2,3-diphenyl-8-iodopyrido[2,3-b]pyrazine | 8.70 (d, 1H, J = 4.6 Hz), 8.28 (d, 1H, J = 4.5 Hz), 7.64–7.69 (m, 4H), 7.32–7.44 (m, 6H) | 157.1 (C), 155.0 (C), 153.6 (CH), 149.1 (C), 137.6 (C), 137.6 (C), 136.6 (C), 135.6 (CH), 130.3 (2CH), 130.3 (2CH), 129.8 (CH), 129.7 (CH), 128.4 (2CH), 128.3 (2CH), 116.1 (C) | [10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized derivative.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: Measure the mass-to-charge ratio (m/z) of the resulting ions with high accuracy.
Data Interpretation and Comparison
The HRMS data provides the exact mass of the molecular ion, which can be used to determine the elemental composition and confirm the molecular formula.
| Compound | Ionization Mode | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| 3-amino-N-phenylpyrazine-2-carboxamide | ESI | 215.0933 | 215.0922 | |
| 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives | Not Specified | Not Specified | Confirmed by HRMS | [1] |
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation of a solution.[9]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Data Interpretation and Comparison
The output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the atomic coordinates and other structural parameters.
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
| 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine | Monoclinic | P2₁/c | Thienyl rings to pyridopyrazine mean plane: 6.16 (7) and 86.66 (8) | [9] |
| 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine | Monoclinic | Not Specified | Benzene ring to fused ring system: 14.0 (2) | [11][12] |
Complementary Spectroscopic Techniques
While NMR, MS, and X-ray diffraction are the primary methods, other spectroscopic techniques provide valuable complementary data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. For example, the presence of C=O, N-H, or C-N bonds can be confirmed.[4][5][7][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrido[2,3-b]pyrazine core. The absorption maxima (λmax) can be correlated with the extent of conjugation and the presence of auxochromic groups.[6][13]
Caption: Comparison of analytical techniques for structure confirmation.
Conclusion
The unambiguous structural confirmation of synthesized pyrido[2,3-b]pyrazine derivatives is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy and mass spectrometry are indispensable for initial characterization, providing detailed information about the molecular framework and formula. For definitive proof of structure, particularly in cases of ambiguous stereochemistry or complex substitution patterns, single-crystal X-ray diffraction is the gold standard. Complementary techniques such as FT-IR and UV-Vis spectroscopy further corroborate the proposed structures. By employing this multi-faceted approach, researchers can ensure the chemical integrity of their compounds, a prerequisite for meaningful biological evaluation and further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity | CoLab [colab.ws]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Novel Pyrido[2,3-b]pyrazine Inhibitors for EGFR-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel pyrido[2,3-b]pyrazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for evaluating the potential of these novel compounds against established EGFR tyrosine kinase inhibitors (TKIs).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of novel pyrido[2,3-b]pyrazine and pyrido[2,3-b][1][2]oxazine derivatives against EGFR-driven non-small cell lung cancer (NSCLC) cell lines. For context, the IC50 values of standard-of-care EGFR inhibitors are also provided. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Novel Pyrido[2,3-b]pyrazine Derivatives Against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines
| Compound | PC9 (Erlotinib-Sensitive) IC50 (µM) | PC9-ER (Erlotinib-Resistant) IC50 (µM) | Reference |
| Novel Pyrido[2,3-b]pyrazine 7n | 0.09 | 0.15 | [3] |
| Erlotinib | - | - |
Note: PC9 is an erlotinib-sensitive cell line, while PC9-ER is its erlotinib-resistant counterpart, harboring the T790M mutation.
Table 2: IC50 Values of Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors
| Compound | HCC827 (EGFR exon 19 del) IC50 (µM) | NCI-H1975 (EGFR L858R/T790M) IC50 (µM) | A549 (Wild-Type EGFR) IC50 (µM) | Reference |
| 7f | 0.09 | 0.89 | 1.10 | [2][4] |
| 7g | - | - | - | [2][4] |
| 7h | - | - | - | [2][4] |
| Osimertinib | - | - | - | [2][4] |
Note: The data for compounds 7g, 7h, and Osimertinib were mentioned as promising but specific values were not detailed in the provided search results. Compound 7f showed potency equivalent to Osimertinib.[2][4]
Table 3: Comparative IC50 Values of Standard EGFR-TKIs
| Inhibitor | Target EGFR Mutation(s) | Cell Line | IC50 (nM) | Reference |
| Erlotinib | Exon 19 deletion, L858R | PC-9 | 7 - 1185 (range) | [5] |
| Gefitinib | Exon 19 deletion, L858R | HCC827 | 11.64 | [6] |
| Afatinib | Exon 19 deletion, L858R | PC-9 | 0.3 - 165 (range) | [5] |
| Osimertinib | Exon 19 del, L858R, T790M | PC9 | 33.30 | [6] |
| Osimertinib | L858R/T790M | NCI-H1975 | - |
Experimental Protocols: In Vitro EGFR Kinase Inhibition Assay
The determination of IC50 values for EGFR inhibitors is crucial for assessing their potency. A common method is the in vitro kinase assay, which can be performed using various detection methods, including radiometric and non-radiometric (e.g., fluorescence or luminescence-based) approaches. Below is a generalized protocol for a non-radiometric, luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound (e.g., novel pyrido[2,3-b]pyrazine derivative)
-
Standard Inhibitor (e.g., Erlotinib or Osimertinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and standard inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations. Further dilute these in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compounds or standard inhibitor to the wells of the assay plate.
-
Include controls: "no inhibitor" (positive control for maximal kinase activity) and "no enzyme" (background control).
-
-
Kinase Reaction:
-
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background control values from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization: EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of action for ATP-competitive inhibitors like the novel pyrido[2,3-b]pyrazine derivatives. These inhibitors block the binding of ATP to the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival pathways.[7]
Caption: EGFR signaling and inhibition by pyrido[2,3-b]pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Synthesized Compounds
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro cytotoxicity assay is a critical step in the early-stage evaluation of synthesized compounds. This guide provides a comprehensive comparison of commonly used cytotoxicity assays, complete with detailed experimental protocols and supporting data to aid in making an informed decision.
The assessment of a compound's cytotoxic potential is fundamental to toxicology and drug discovery. A variety of in vitro assays are available, each with distinct principles, advantages, and limitations. This guide focuses on four widely adopted methods: the MTT, MTS, LDH, and CellTiter-Glo assays.
Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay can significantly impact the interpretation of a compound's biological activity. The following table summarizes the key characteristics of four popular assays to facilitate a direct comparison.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] | - Well-established and widely used- Cost-effective | - Requires a solubilization step for the formazan crystals, adding a step and potential for error.[3]- Can be influenced by compounds that alter cellular metabolism.[1] |
| MTS | Reduction of the tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a soluble formazan product by viable cells.[4][5] | - Soluble formazan product eliminates the need for a solubilization step, simplifying the protocol.[4]- Higher throughput compared to MTT. | - Can be more expensive than MTT.- The stability of the formazan product can be a concern. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][6] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7] | - Directly measures cell membrane integrity and cytotoxicity.- Non-destructive to the remaining viable cells, allowing for further assays.[3] | - Can have higher intra- and inter-assay variability compared to other assays.[3]- Less sensitive in detecting early cytotoxic events compared to MTT and Neutral Red assays.[1] |
| CellTiter-Glo® | Measures the amount of ATP present, which is an indicator of metabolically active cells.[8][9] | - High sensitivity and broad linear range.- Homogeneous "add-mix-measure" protocol is fast and suitable for high-throughput screening.[8][10] | - Requires a luminometer for detection.- Can be more expensive than colorimetric assays. |
Quantitative Performance Comparison
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. The following table presents a hypothetical comparison of IC50 values for a standard cytotoxic compound, Etoposide, across the different assays to illustrate potential variations in results.
| Cell Line | Assay | Etoposide IC50 (µM) |
| HeLa | MTT | 15.2 |
| MTS | 18.5 | |
| LDH | 25.8 | |
| CellTiter-Glo® | 12.1 | |
| A549 | MTT | 22.7 |
| MTS | 26.1 | |
| LDH | 35.4 | |
| CellTiter-Glo® | 19.8 |
Note: These are example values and actual IC50s can vary depending on experimental conditions such as cell type, incubation time, and compound formulation.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are the step-by-step methodologies for the MTT, MTS, LDH, and CellTiter-Glo® assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized compound and add them to the wells. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
MTS Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.[4][12]
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[4][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4][12]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[4][12]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Compound Treatment: Seed cells and treat with compounds as described in the MTT protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer).[6]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at 490 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment: Prepare a 96-well opaque-walled plate with cells and compounds as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizing Cellular Fate and Experimental Design
To better understand the underlying biological processes and the experimental steps involved, the following diagrams have been created using Graphviz.
References
- 1. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackoverflow.com [stackoverflow.com]
- 3. Hinokiflavone as a Potential Antitumor Agent: From Pharmacology to Pharmaceutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of Apoptosis Resistance to NK Cell-Mediated Cytotoxicity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. kosheeka.com [kosheeka.com]
Enhancing Reproducibility in Drug Discovery: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive comparison of common experimental protocols involving 6-Chloropyrido[2,3-d]pyrimidine and its derivatives, a class of compounds with significant therapeutic potential. By presenting detailed methodologies, comparative data, and clear visual workflows, this document aims to foster greater consistency and reliability in the synthesis and biological evaluation of these promising molecules.
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 6-chloro substituent, in particular, serves as a versatile chemical handle, enabling the introduction of diverse functional groups that can significantly modulate the biological activity of the resulting analogs.[2][3] This guide will explore common synthetic routes to this key intermediate and its derivatives, as well as the biological assays used to assess their therapeutic efficacy, with a focus on providing actionable data to improve experimental reproducibility.
Synthetic Strategies: A Comparative Overview
The synthesis of the 6-chloropyrido[2,3-d]pyrimidine core and its derivatives can be achieved through various routes. Reproducibility in synthesis is critical for ensuring a consistent supply of compounds for biological testing. Below is a comparison of common synthetic approaches.
Table 1: Comparison of Synthetic Protocols for 6-Chloropyrido[2,3-d]pyrimidine Analogs
| Protocol | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Purification Method | Reference |
| Chlorination of Pyrido[2,3-d]pyrimidin-6(7H)-one | Pyrido[2,3-d]pyrimidin-6(7H)-one | Phosphorus oxychloride (POCl₃) | Reflux (110-120 °C), 2-6 hours | Not explicitly stated | Recrystallization, Column Chromatography | [4] |
| Multi-step Synthesis from 6-Aminouracil Derivatives | 6-Amino-1,3-dimethyluracil, Aryl aldehyde, Malononitrile | Piperidine (catalyst), POCl₃ | Reflux (4-6 hours for cyclization), Reflux (8-12 hours for chlorination) | Not explicitly stated | Filtration, Column Chromatography | [3] |
| Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2-Amino-5-chloronicotinamide | Diphosgene | Stir at 120 °C for 12 hours in 1,4-dioxane | Not explicitly stated | Precipitation with diethyl ether | [1] |
A generalized workflow for the synthesis and purification of 6-Chloropyrido[2,3-d]pyrimidine is depicted below.
Biological Evaluation: Assessing Therapeutic Potential
The biological activity of 6-chloropyrido[2,3-d]pyrimidine analogs is most commonly assessed through in vitro cytotoxicity and kinase inhibition assays. The reproducibility of these assays is paramount for the accurate determination of a compound's potency and selectivity.
In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Table 2: IC₅₀ Values of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various derivatives, highlighting the impact of different substituents on their cytotoxic activity. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.[2]
| Compound ID | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| Compound 4 | MCF-7 (Breast cancer) | 0.57 | Cytotoxicity assay | [6] |
| Compound 11 | MCF-7 (Breast cancer) | 1.31 | Cytotoxicity assay | [6] |
| Compound 4 | HepG2 (Liver cancer) | 1.13 | Cytotoxicity assay | [6] |
| Compound 11 | HepG2 (Liver cancer) | 0.99 | Cytotoxicity assay | [6] |
| Cyanopyridone (5a) | MCF-7 (Breast cancer) | 1.77 | MTT assay | [5][7] |
| Cyanopyridone (5e) | MCF-7 (Breast cancer) | 1.39 | MTT assay | [5][7] |
| B1 | NCI-H1975 | 0.087 | MTT assay | [8] |
| B7 | NCI-H1975 | 0.023 | MTT assay | [8] |
Signaling Pathway Inhibition
Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.[2][5]
Derivatives of 6-Chloropyrido[2,3-d]pyrimidine have also been shown to inhibit various tyrosine kinases, including c-Src, BCR-Abl, EGFR, PDGFR, and FGFR.[5] More recently, they have been investigated as inhibitors of PIM-1 kinase and eukaryotic elongation factor-2 kinase (eEF-2K).[6][9]
Experimental Protocols
To facilitate the reproducibility of key experiments, detailed methodologies are provided below.
Synthesis of 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione[1]
-
Materials: 2-amino-5-chloronicotinamide, Diphosgene, 1,4-dioxane, Dry diethyl ether.
-
Procedure:
-
In a suitable reaction vessel, suspend 2-amino-5-chloronicotinamide in 1,4-dioxane.
-
Add diphosgene to the suspension.
-
Charge the reaction mixture with nitrogen gas.
-
Stir the mixture at 120 °C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add dry diethyl ether (100 mL) to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry to obtain 6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
In Vitro Cytotoxicity (MTT) Assay[1][5]
-
Materials: Cancer cell line, complete cell culture medium, test compounds, MTT solution, DMSO, 96-well plates, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
-
Kinase Inhibition Assay (General Protocol)[5]
-
Materials: Kinase, substrate, test compound, kinase assay buffer, ATP, detection reagent, 384-well plate, microplate reader.
-
Procedure:
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction if necessary.
-
Add the detection reagent to measure the extent of substrate phosphorylation or ATP consumption.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
By providing this comparative data and detailed protocols, this guide aims to equip researchers with the necessary tools to enhance the reproducibility of their experiments with 6-Chloropyrido[2,3-d]pyrimidine analogs, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloropyrido[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
Proper management and disposal of 6-Chloropyrido[2,3-b]pyrazine are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The following information is synthesized from safety data sheets of closely related compounds and general hazardous waste management protocols.
Summary of Chemical Safety Data
| Property | Value |
| CAS Number | 68236-03-3[1][2] |
| Molecular Formula | C₇H₄ClN₃[1] |
| Molecular Weight | 165.58 g/mol [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound follows a regulated hazardous waste disposal protocol. Adherence to these steps is mandatory to comply with safety regulations and prevent environmental contamination.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Step 2: Waste Segregation and Collection
Solid waste contaminated with this compound, such as contaminated labware (e.g., weighing boats, pipette tips), should be collected in a designated, properly labeled hazardous waste container. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 3: Container Management
Waste containers must be kept closed except when adding waste.[3] The exterior of the container should be kept clean and free of contamination.[4] Containers should not be filled beyond 90% capacity to prevent spills.[4]
Step 4: Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards (irritant) and the date of accumulation.
Step 5: Storage
Store the hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to capture any potential leaks.
Step 6: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash, as this is prohibited and can cause environmental harm.[4][5] For empty containers, they must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[6]
Visualization of the Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 6-Chloropyrido[2,3-b]pyrazine
This document provides a procedural, step-by-step guide for the safe handling, operation, and disposal of 6-Chloropyrido[2,3-b]pyrazine (CAS: 68236-03-3), a crucial component for laboratory safety and chemical management.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is a solid that may cause skin, eye, and respiratory irritation. Prudent laboratory practice dictates the use of appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Change gloves immediately if contaminated. | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing or dust generation. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator should be used if handling the powder outside of a certified chemical fume hood, or if dust is generated. | To prevent inhalation of the powdered compound, which may cause respiratory tract irritation. |
| Protective Clothing | A flame-retardant lab coat should be worn at all times in the laboratory. | To protect skin and personal clothing from contamination. |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel when handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit appropriate for solid chemical spills accessible.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood to minimize dust inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
In-Experiment Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing or generating dust.
-
Ensure adequate ventilation throughout the experiment.
-
Keep the reaction setup clearly labeled.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment used.
-
Dispose of all contaminated disposables as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan: Waste Management
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (68236-03-3), and the associated hazards (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
-
IV. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (CAS: 68236-03-3).
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄ClN₃ |
| Molecular Weight | 165.58 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Table 3: Hazard Information (GHS)
| Hazard Class | Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
V. Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
